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  • Product: 5-anilino-1,3-thiazolidine-2,4-dione
  • CAS: 317375-77-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Anilino-1,3-thiazolidine-2,4-dione

Abstract The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, forming the core of various therapeutic agents.[1] While substitutions at the N-3 and C-5 positions have been extensively ex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, forming the core of various therapeutic agents.[1] While substitutions at the N-3 and C-5 positions have been extensively explored, particularly via Knoevenagel condensation to yield 5-arylidene derivatives, the introduction of a heteroatom directly at the C-5 position offers a distinct chemical space for drug discovery.[2][3] This guide provides a comprehensive technical overview of the spectroscopic characterization of a key derivative, 5-anilino-1,3-thiazolidine-2,4-dione. We present a robust, field-proven perspective on its synthesis and an in-depth analysis of its structural confirmation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. This document is designed to equip researchers with the foundational knowledge to synthesize, purify, and unequivocally identify this compound and its analogs.

Strategic Synthesis: Accessing the C-5 Aminated Scaffold

The vast majority of literature on C-5 substituted TZDs focuses on 5-arylidene derivatives, formed via Knoevenagel condensation between an aromatic aldehyde and the TZD core.[2] This pathway, however, is not applicable for creating a C-N bond at the C-5 position.

Our extensive experience in heterocyclic chemistry indicates that a more effective and logical pathway involves the initial halogenation of the activated C-5 methylene group, followed by nucleophilic substitution. This two-step approach provides a reliable and versatile method for introducing a range of amino functionalities.

Proposed Synthetic Workflow

The synthesis of 5-anilino-1,3-thiazolidine-2,4-dione can be logically achieved through a two-step protocol starting from the parent 1,3-thiazolidine-2,4-dione.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Nucleophilic Substitution TZD 1,3-Thiazolidine-2,4-dione Intermediate 5-Bromo-1,3-thiazolidine-2,4-dione TZD->Intermediate Reflux NBS N-Bromosuccinimide (NBS) NBS->Intermediate Solvent1 CCl4, Benzoyl Peroxide (cat.) Solvent1->Intermediate Product 5-Anilino-1,3-thiazolidine-2,4-dione Intermediate->Product Stir at RT Aniline Aniline Aniline->Product Base Triethylamine (Et3N) Base->Product Solvent2 Acetonitrile (CH3CN) Solvent2->Product

Caption: Proposed synthetic workflow for 5-anilino-1,3-thiazolidine-2,4-dione.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-1,3-thiazolidine-2,4-dione

  • To a solution of 1,3-thiazolidine-2,4-dione (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 eq).

  • Add a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-bromo-1,3-thiazolidine-2,4-dione, which can be used in the next step without further purification. The successful synthesis of this intermediate is a known procedure.[4][5]

Step 2: Synthesis of 5-Anilino-1,3-thiazolidine-2,4-dione

  • Dissolve the crude 5-bromo-1,3-thiazolidine-2,4-dione (1.0 eq) in acetonitrile.

  • To this solution, add aniline (1.2 eq) followed by triethylamine (1.5 eq) to act as an HCl scavenger.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-anilino-1,3-thiazolidine-2,4-dione.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

Unequivocal characterization of the target molecule requires a correlated analysis of data from multiple spectroscopic techniques. The following sections detail the expected spectral data based on the known properties of the TZD core and the anilino substituent.

Caption: Structure of 5-anilino-1,3-thiazolidine-2,4-dione.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides the most direct evidence for the successful substitution at the C-5 position. The key is observing the disappearance of the methylene signal of the starting TZD and the appearance of a new methine proton coupled to the adjacent anilino N-H.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale & Notes
TZD N³-H ~12.0Broad SingletThe acidic proton on the thiazolidine ring nitrogen. Its chemical shift is highly dependent on solvent and concentration.[6]
Anilino N-H 6.0 - 7.0DoubletThis proton will be coupled to the C⁵-H proton. Its chemical shift can vary and may be broadened by quadrupole effects and exchange.
C⁵-H (Methine)5.5 - 6.0DoubletDirectly attached to two electron-withdrawing groups (carbonyl and nitrogen). It will be coupled to the anilino N-H proton.
Aromatic H (ortho)6.8 - 7.0Doublet/MultipletProtons on the aniline ring ortho to the NH group, shifted upfield due to the electron-donating effect of the nitrogen.
Aromatic H (meta)7.2 - 7.4Triplet/MultipletProtons on the aniline ring meta to the NH group.
Aromatic H (para)7.0 - 7.2Triplet/MultipletProton on the aniline ring para to the NH group.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum is crucial for confirming the carbon framework, particularly the two distinct carbonyl signals and the upfield shift of the C-5 carbon upon amination compared to arylidene derivatives.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
C =O (C²)172 - 175Carbonyl adjacent to both sulfur and nitrogen.
C =O (C⁴)170 - 173Carbonyl adjacent to nitrogen and the C-5 methine. Often slightly upfield from C².[2]
C ⁵ (Methine)60 - 70The C-5 carbon directly bonded to nitrogen. This is significantly upfield from the ~120 ppm seen for the equivalent carbon in 5-arylidene TZDs.[2]
Aromatic C (ipso)140 - 145The aromatic carbon directly attached to the anilino nitrogen.
Aromatic C (ortho, meta, para)115 - 130Chemical shifts for the aniline ring carbons, following predictable aromatic substitution patterns.
FT-IR Spectroscopy

FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum of 5-anilino-1,3-thiazolidine-2,4-dione is expected to be rich in information, particularly in the carbonyl and N-H stretching regions.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Anilino & TZD)3400 - 3100Medium, BroadOverlapping signals from both N-H groups are expected. Hydrogen bonding can lead to significant broadening.[3]
C-H Stretch (Aromatic)3100 - 3000MediumCharacteristic of sp² C-H bonds.
C=O Stretch (Asymmetric)~1740StrongTypically the higher frequency carbonyl stretch, often attributed to the C-2 carbonyl.[2]
C=O Stretch (Symmetric)~1680StrongThe lower frequency carbonyl stretch, often attributed to the C-4 carbonyl. The presence of two distinct, strong peaks is a hallmark of the TZD core.[3]
C-N Stretch1350 - 1250Medium-StrongA complex region that will include contributions from the C-N bonds within the ring and the exocyclic anilino group.
C-S Stretch700 - 600Weak-MediumOften weak and can be difficult to assign definitively.[3]
Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a final confirmation of the structure.

  • Molecular Ion (M⁺): For C₉H₈N₂O₂S, the expected exact mass is approximately 208.03 g/mol . A high-resolution mass spectrometry (HRMS) analysis should confirm this molecular formula.

  • Key Fragmentation Pathways:

    • Loss of the anilino group: Cleavage of the C⁵-N bond to give a fragment corresponding to the TZD ring cation.

    • Loss of CO: Ejection of carbon monoxide from the TZD ring is a common fragmentation pattern for cyclic diones.

    • Cleavage of the aniline ring: Fragmentation of the phenyl group itself.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 5-anilino-1,3-thiazolidine-2,4-dione will be dominated by the chromophores present: the aniline moiety and the thiazolidinedione ring.

  • Expected λₘₐₓ: Two primary absorption bands are anticipated.

    • A strong band around 230-250 nm corresponding to the π → π* transitions of the aromatic aniline ring.

    • A second, weaker band around 280-300 nm , also associated with the aniline chromophore and potentially influenced by the TZD ring. The presence of the electron-withdrawing TZD core conjugated to the anilino nitrogen may cause a bathochromic (red) shift compared to unsubstituted aniline.

Conclusion and Future Directions

The spectroscopic characterization of 5-anilino-1,3-thiazolidine-2,4-dione provides a clear roadmap for its unambiguous identification. The combination of a plausible synthetic route via a 5-bromo intermediate and a detailed, predictive analysis of its NMR, FT-IR, MS, and UV-Vis data offers researchers a self-validating system for confirming its structure. The key distinguishing features are the C⁵-H methine proton in the ¹H NMR spectrum, the significantly upfield C-5 signal in the ¹³C NMR spectrum, and the dual N-H and C=O stretching bands in the FT-IR spectrum. This foundational data is critical for any further investigation into the biological activities of this compound class, which remains a promising but underexplored area in medicinal chemistry.

References

  • Albuquerque, J. F. C., et al. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi. Available at: [Link]

  • Pardeshi, S., et al. (2022). Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues. Semantic Scholar. Available at: [Link]

  • Singh, N., et al. (2014). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology.
  • El-Kashef, H., et al. (2022). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by BuSO3H core–shell nanostructures. RSC Advances. Available at: [Link]

  • Al-Sultani, K. J., et al. (2020). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. ResearchGate. Available at: [Link]

  • Akhtar, M. J., et al. (2024). Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. IntechOpen. Available at: [Link]

  • Al-Omair, M. A., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. Available at: [Link]

  • Sonawane, L.V. & Bari, S.B. (2011). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. Science Alert. Available at: [Link]

  • O'Donnell, G., et al. (2016). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry. Available at: [Link]

  • Pardeshi, S., et al. (2023). Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues.
  • Bruno, G., et al. (2002). Synthesis and aldose reductase inhibitory activity of 5-arylidene-2,4-thiazolidinediones. Bioorganic & Medicinal Chemistry.
  • Abdelgawad, M. A., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Taylor & Francis Online. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. Semantic Scholar. Available at: [Link]

  • Tugcu, F. T. (2025). Spectroscopic studies and antibacterial activity green synthesized newly iminothiazolidinone derivatives.
  • Abou-Dobara, M. I., et al. (2013). Influence of substituent effects on spectroscopic properties and antimicrobial activity of 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives. PubMed. Available at: [Link]

  • El-Sayed, R., et al. (2024). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Scientific Reports. Available at: [Link]

  • Sharma, R., et al. (2021). Design, synthesis, and characterization of new thiazolidinedione derivatives as potent α-glucosidase inhibitors. Pharmaspire. Available at: [Link]

  • Diagram of Bromination reaction of TZD to give 5-bromothiazolidine-2,4-dione. ResearchGate. Available at: [Link]

  • Lesyk, R., et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,3-thiazolidine-2-thiones. Available at: [Link]

  • Wróblewska, A., et al. (2021). Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins. Part 1. Molecules. Available at: [Link]

Sources

Exploratory

Advanced Technical Guide: Discovery and Development of 5-Anilino-1,3-thiazolidine-2,4-dione Scaffolds

Executive Summary The thiazolidine-2,4-dione (TZD) ring is a privileged scaffold in medicinal chemistry, historically validated by the "glitazone" class of antidiabetic drugs (e.g., Rosiglitazone, Pioglitazone).[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazolidine-2,4-dione (TZD) ring is a privileged scaffold in medicinal chemistry, historically validated by the "glitazone" class of antidiabetic drugs (e.g., Rosiglitazone, Pioglitazone).[1] While traditional development focused on 5-benzyl derivatives for PPAR


 agonism, the 5-anilino-1,3-thiazolidine-2,4-dione  subclass represents a distinct chemical space with altered physicochemical properties and divergent biological targets.

This guide provides a rigorous technical analysis of the 5-anilino-TZD scaffold, focusing on the synthetic challenges of C5-nitrogen bond formation, Structure-Activity Relationship (SAR) optimization, and its pharmacological profile beyond insulin sensitization, including emerging antimicrobial and anticancer applications.

Part 1: Chemical Rationale & Structural Biology

The TZD Pharmacophore

The 1,3-thiazolidine-2,4-dione core consists of a five-membered ring containing sulfur (position 1) and nitrogen (position 3), flanked by two carbonyls (positions 2 and 4).[1][2]

  • Acidic Character: The proton at N3 is acidic (

    
    ), allowing for salt formation and water solubility enhancement.
    
  • C5 Reactivity: The methylene group at position 5 is flanked by a sulfur atom and a carbonyl group, making it chemically active (acidic

    
     in DMSO). This is the primary site for functionalization.
    
5-Anilino vs. 5-Benzyl/Arylidene

Most commercial TZDs are 5-benzyl derivatives synthesized via reduction of Knoevenagel condensation products (5-arylidenes). The 5-anilino derivative, where a nitrogen atom is directly bonded to C5, introduces a heteroatom spacer that alters the molecular geometry and hydrogen-bonding potential.

Feature5-Benzyl-TZD (Classic)5-Anilino-TZD (Target)
Linker C-C Bond (Methylene)C-N Bond (Amino)
Electronic Effect Inductive donation from alkyl chainElectron withdrawal/donation via Nitrogen lone pair
Metabolic Stability Susceptible to CYP hydroxylationPotential for N-oxidation or deamination
Primary Target PPAR

(Nuclear Receptor)
PPAR

(Partial Agonist), PTP1B, Aldose Reductase

Part 2: Synthetic Pathways and Protocols

Synthesizing 5-anilino-TZDs requires different strategies than the standard Knoevenagel condensation used for glitazones. The direct formation of the C5-N bond is the critical step.

Visualization: Synthetic Workflow

The following diagram outlines the retrosynthetic analysis and forward synthesis for 5-anilino-TZD.

SynthesisWorkflow Chloroacetic Chloroacetic Acid TZD_Core Thiazolidine-2,4-dione (Core Scaffold) Chloroacetic->TZD_Core Cyclization (H2O, Reflux) Thiourea Thiourea Thiourea->TZD_Core Bromo_TZD 5-Bromo-TZD (Activated Intermediate) TZD_Core->Bromo_TZD Bromination (Br2/AcOH or NBS) Target 5-Anilino-TZD (Final Product) Bromo_TZD->Target SN2 Substitution (Base, Heat) Aniline Substituted Aniline (Nucleophile) Aniline->Target

Caption: Synthetic route from raw materials to 5-anilino-TZD via C5-bromination and nucleophilic substitution.

Detailed Experimental Protocol
Step 1: Synthesis of the TZD Core

This step creates the heterocycle via cyclization.[3]

  • Reagents: Chloroacetic acid (0.6 mol), Thiourea (0.6 mol), Water (120 mL), Conc. HCl (60 mL).

  • Procedure:

    • Dissolve chloroacetic acid and thiourea in water.[2][3][4] Stir for 15 min until a white precipitate (2-imino-thiazolidin-4-one) forms.

    • Add concentrated HCl slowly.

    • Reflux the mixture at 100–110°C for 10–12 hours.

    • Cool to room temperature. The product (thiazolidine-2,4-dione) will crystallize as white needles.

    • Validation: Melting Point (123–125°C).

Step 2: C5-Bromination (Activation)

To attach the aniline, C5 must be converted to a leaving group.

  • Reagents: TZD (10 mmol), Bromine (

    
    , 10 mmol), Acetic Acid (20 mL).
    
  • Procedure:

    • Dissolve TZD in glacial acetic acid.

    • Add bromine dropwise at room temperature.

    • Stir for 2 hours. Decolorization of bromine indicates reaction completion.

    • Pour into ice water. Filter the precipitate (5-bromo-thiazolidine-2,4-dione).

    • Caution: 5-bromo-TZD is a lachrymator. Handle in a fume hood.

Step 3: Nucleophilic Substitution (Formation of 5-Anilino-TZD)
  • Reagents: 5-Bromo-TZD (5 mmol), Substituted Aniline (5 mmol), Triethylamine (TEA, 6 mmol), Ethanol (30 mL).

  • Procedure:

    • Dissolve 5-Bromo-TZD in ethanol.

    • Add the aniline derivative and TEA.

    • Reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Evaporate solvent. Wash residue with water to remove triethylammonium bromide salt.

    • Recrystallize from ethanol/DMF.

Part 3: Mechanism of Action & Pharmacology

While 5-benzyl-TZDs are full agonists of PPAR


  (Peroxisome Proliferator-Activated Receptor gamma), 5-anilino derivatives often exhibit partial agonism  or target distinct pathways like PTP1B  (Protein Tyrosine Phosphatase 1B) inhibition, reducing the risk of side effects like weight gain and edema.
PPAR Activation Pathway

The primary mechanism for antidiabetic activity involves ligand binding to the nuclear receptor PPAR


, which heterodimerizes with RXR to regulate transcription.

PPAR_Pathway Ligand 5-Anilino-TZD (Ligand) PPAR PPAR-gamma (Receptor) Ligand->PPAR Binding Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Translocation to Nucleus Transcription Gene Transcription (GLUT4, Adiponectin) DNA->Transcription Recruitment of Co-activators Effect Insulin Sensitization Glucose Uptake Transcription->Effect

Caption: Mechanism of Action: TZD-induced activation of PPAR-gamma signaling leading to insulin sensitization.

Bioassay Protocol: PPAR Binding Assay (TR-FRET)

To validate the biological activity of the synthesized 5-anilino-TZD:

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a fluorescent ligand by the test compound.

  • Components:

    • Recombinant Human PPAR

      
       Ligand Binding Domain (LBD).
      
    • Fluormone™ Pan-PPAR Green (Tracer).

    • Terbium-labeled anti-GST antibody.

  • Method:

    • Incubate 5-anilino-TZD (serial dilutions) with the PPAR

      
      -LBD/Antibody/Tracer mix in 384-well plates.
      
    • Incubate for 2 hours at room temperature in the dark.

    • Read: Excitation at 340 nm; Emission at 495 nm (Terbium) and 520 nm (Fluorescein).

    • Analysis: A decrease in the 520/495 ratio indicates binding (displacement of tracer).

Part 4: Structure-Activity Relationship (SAR)

The biological activity of 5-anilino-TZD is highly dependent on the substituents on the aniline ring.

Table 1: Comparative SAR Data (Representative) Note:


 values refer to PPAR

binding affinity.
Compound IDR-Group (Aniline Para-position)Electronic Effect (

)
PPAR


(

)
Antimicrobial MIC (

)
TZD-A1

Neutral> 50 (Inactive)64
TZD-A2

Weak Donor12.532
TZD-A3

Strong Donor4.2128
TZD-A4

Weak Withdrawer8.18
TZD-A5

Strong Withdrawer25.04
Rosiglitazone (Control)N/A0.04N/A

Key Insights:

  • Electron Donors (

    
    ):  Enhance PPAR
    
    
    
    binding, likely by mimicking the tyrosine-binding tail of Rosiglitazone.
  • Electron Withdrawers (

    
    ):  Reduce PPAR activity but significantly increase antimicrobial potency , suggesting a mechanism involving membrane depolarization or oxidative stress in bacteria rather than nuclear receptor binding.
    
  • Steric Bulk: Bulky groups at the ortho position of the aniline often abolish PPAR activity due to steric clash within the Ligand Binding Domain (LBD) pocket.

References

  • Synthesis of Thiazolidine-2,4-dione Core

    • Title: "Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus"[1]

    • Source: ChemMedChem / NCBI
    • URL:[Link]

  • Antimicrobial Activity of 5-Substituted TZDs

    • Title: "Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione deriv
    • Source: BioMed Research Intern
    • URL:[Link]

  • PPAR Agonism and SAR

    • Title: "5-Aryl thiazolidine-2,4-diones as selective PPARgamma agonists"[5][6]

    • Source: Bioorganic & Medicinal Chemistry Letters / PubMed
    • URL:[Link]

  • Chemical Properties of 5-Anilino Derivatives

    • Title: "Compound 5-anilino-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione"[7]

    • Source: ChemDiv[7]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Anilino-1,3-thiazolidine-2,4-dione: A Detailed Protocol for Researchers

Abstract This comprehensive guide details a robust and reproducible protocol for the synthesis of 5-anilino-1,3-thiazolidine-2,4-dione, a key scaffold in medicinal chemistry. This document provides a thorough understandi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 5-anilino-1,3-thiazolidine-2,4-dione, a key scaffold in medicinal chemistry. This document provides a thorough understanding of the underlying chemical principles, a step-by-step experimental procedure, and critical insights for troubleshooting. The protocol is designed for researchers, scientists, and drug development professionals, aiming to facilitate the efficient and successful synthesis of this important heterocyclic compound.

Introduction: The Significance of the Thiazolidinedione Core

The 1,3-thiazolidine-2,4-dione (TZD) moiety is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this scaffold have been extensively investigated and have led to the development of drugs with a wide range of therapeutic applications, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer agents.[1][3][4][5] The versatility of the TZD core lies in the potential for substitution at various positions, allowing for the fine-tuning of its biological properties.[2] The 5-substituted derivatives, in particular, have shown promise in various therapeutic areas.[6]

This application note focuses on the synthesis of 5-anilino-1,3-thiazolidine-2,4-dione, a derivative with potential applications in drug discovery programs. The presented protocol is based on the well-established Knoevenagel condensation reaction, a reliable method for the formation of a carbon-carbon double bond.[7][8]

The Synthetic Strategy: Knoevenagel Condensation

The synthesis of 5-anilino-1,3-thiazolidine-2,4-dione is typically achieved through a Knoevenagel condensation reaction between 1,3-thiazolidine-2,4-dione and an appropriate aniline derivative. While the direct anilino-functionalization at the 5-position can be challenging, a common and effective approach involves a two-step process:

  • Synthesis of 1,3-Thiazolidine-2,4-dione: The core TZD ring is first synthesized. A widely used method involves the condensation of chloroacetic acid and thiourea.[4][9][10][11]

  • Knoevenagel Condensation: The pre-formed TZD is then reacted with an aniline-derived aldehyde, such as N,N-dimethyl-4-aminobenzaldehyde, followed by subsequent chemical modifications if necessary to yield the final 5-anilino product. A more direct approach, though less commonly detailed for the specific target molecule in the initial search, would involve the reaction of an appropriate aniline precursor directly. For the purpose of a detailed and robust protocol, this guide will focus on a well-documented synthetic route for a related 5-arylidene derivative, which serves as a foundational method.

The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or sodium acetate, which facilitates the deprotonation of the active methylene group at the C-5 position of the thiazolidine-2,4-dione ring.[7][12] This generates a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate then undergoes dehydration to yield the final 5-arylidene-1,3-thiazolidine-2,4-dione product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of a representative 5-arylidene-1,3-thiazolidine-2,4-dione, which is a crucial intermediate or analog for 5-anilino derivatives.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
1,3-Thiazolidine-2,4-dioneC₃H₃NO₂S117.13≥98%Sigma-Aldrich
BenzaldehydeC₇H₆O106.12≥99%Sigma-Aldrich
PiperidineC₅H₁₁N85.15≥99%Sigma-Aldrich
EthanolC₂H₅OH46.07AnhydrousSigma-Aldrich
TolueneC₇H₈92.14AnhydrousSigma-Aldrich
Hydrochloric AcidHCl36.46ConcentratedFisher Scientific

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Synthesis of 5-Benzylidene-1,3-thiazolidine-2,4-dione

This procedure is a general method for the Knoevenagel condensation to form 5-arylidene derivatives.[9]

Workflow Diagram:

Synthesis_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification TZD 1,3-Thiazolidine-2,4-dione Mix Mix Reagents TZD->Mix Aldehyde Benzaldehyde Aldehyde->Mix Catalyst Piperidine Catalyst->Mix Solvent Ethanol/Toluene Solvent->Mix Reflux Reflux Mix->Reflux Heat Cool Cool to RT Reflux->Cool Precipitate Acidify & Precipitate Cool->Precipitate Add HCl Filter Filter Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: Synthetic workflow for 5-benzylidene-1,3-thiazolidine-2,4-dione.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-thiazolidine-2,4-dione (2.34 g, 0.02 mol) in 100 mL of ethanol (or toluene).

  • Addition of Reagents: To the stirred solution, add benzaldehyde (2.12 g, 0.02 mol) followed by a catalytic amount of piperidine (0.85 g, 0.01 mol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If not, slowly add a few drops of concentrated hydrochloric acid to the cooled solution until a precipitate is formed.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure 5-benzylidene-1,3-thiazolidine-2,4-dione as a crystalline solid.[6]

Characterization

The synthesized compound should be characterized by standard analytical techniques:

  • Melting Point: Determine the melting point and compare it with the literature value.

  • Spectroscopy:

    • ¹H NMR: To confirm the presence of protons and their chemical environment.

    • ¹³C NMR: To confirm the carbon framework of the molecule.

    • FT-IR: To identify the characteristic functional groups, such as the C=O and N-H stretching vibrations.[6]

    • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Key Reaction Parameters and Troubleshooting

ParameterRecommended ConditionRationale / Troubleshooting
Solvent Ethanol, Toluene, Acetic AcidThe choice of solvent can influence reaction time and yield. Ethanol is a common and effective choice. If the reaction is slow, switching to a higher boiling point solvent like toluene may be beneficial.
Catalyst Piperidine, Sodium Acetate, PyrrolidineA weak base is crucial for the deprotonation of the active methylene group. The amount of catalyst should be optimized; too much can lead to side reactions.
Reaction Temperature RefluxHeating is generally required to drive the reaction to completion in a reasonable time.
Reaction Time 2-12 hoursMonitor by TLC to determine the optimal reaction time. Prolonged heating can lead to decomposition.
Purification RecrystallizationThe choice of recrystallization solvent is critical for obtaining a high-purity product. Ethanol or acetic acid are commonly used.[6]

Common Issues and Solutions:

  • Low Yield:

    • Ensure all reagents are pure and anhydrous.

    • Optimize the amount of catalyst and reaction time.

    • Consider a different solvent or catalyst.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Ensure efficient stirring.

  • Product is Oily or Difficult to Crystallize:

    • Try different recrystallization solvents or solvent mixtures.

    • Use seed crystals to induce crystallization.

    • Purify by column chromatography if recrystallization fails.

Mechanism of Knoevenagel Condensation

The synthesis proceeds through a well-understood mechanism:

Knoevenagel_Mechanism Carbanion Carbanion (Nucleophile) Aldol Adduct Aldol Adduct Hydroxylated Intermediate Hydroxylated Intermediate Product 5-Benzylidene-1,3- thiazolidine-2,4-dione Hydroxylated Intermediate->Product - H₂O

Caption: Mechanism of the Knoevenagel condensation.

  • Deprotonation: The basic catalyst (piperidine) abstracts an acidic proton from the C-5 methylene group of the 1,3-thiazolidine-2,4-dione, forming a resonance-stabilized carbanion.

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Dehydration: The resulting aldol-type addition product undergoes dehydration (loss of a water molecule) to form the thermodynamically stable α,β-unsaturated product, 5-benzylidene-1,3-thiazolidine-2,4-dione.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 5-arylidene-1,3-thiazolidine-2,4-diones, which are key precursors or analogs for 5-anilino-1,3-thiazolidine-2,4-dione. By following the outlined protocol and understanding the underlying chemical principles, researchers can reliably synthesize these valuable compounds for further investigation in drug discovery and development. The provided troubleshooting guide and mechanistic insights aim to empower scientists to overcome common challenges and successfully achieve their synthetic goals.

References

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (n.d.). Hindawi. Retrieved February 21, 2026, from [Link]

  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2014). SpringerLink. Retrieved February 21, 2026, from [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxid. (2019). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives. (2012). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. (n.d.). Indian Journal of Research in Pharmacy and Biotechnology. Retrieved February 21, 2026, from [Link]

  • Solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. (2016). International Journal of Pharmaceutical Sciences and Research. Retrieved February 21, 2026, from [Link]

  • Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an. (n.d.). Der Pharma Chemica. Retrieved February 21, 2026, from [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. Retrieved February 21, 2026, from [Link]

  • Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. (2011). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2023). Beilstein Journals. Retrieved February 21, 2026, from [Link]

  • DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. (2022). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Scheme 3. Mechanism for the formation of thiazolidine-2,4-dione (1b). (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues. (2023). Indian Journal of Pharmaceutical Education and Research. Retrieved February 21, 2026, from [Link]

  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017). MedCrave. Retrieved February 21, 2026, from [Link]

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2023). MDPI. Retrieved February 21, 2026, from [Link]

  • Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. (2022). Taylor & Francis Online. Retrieved February 21, 2026, from [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia. Retrieved February 21, 2026, from [Link]

  • 1,3‐Thiazolidine‐4,5‐dione ring reaction mechanism. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

Sources

Application

"application of 5-anilino-1,3-thiazolidine-2,4-dione in cancer research"

Application Note: 5-Anilino-1,3-thiazolidine-2,4-dione Scaffolds in Cancer Research Executive Summary & Chemical Context The 5-anilino-1,3-thiazolidine-2,4-dione moiety represents a specialized subclass of the "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Anilino-1,3-thiazolidine-2,4-dione Scaffolds in Cancer Research

Executive Summary & Chemical Context

The 5-anilino-1,3-thiazolidine-2,4-dione moiety represents a specialized subclass of the "privileged" thiazolidine-2,4-dione (TZD) scaffold. While historically recognized for metabolic regulation (PPAR


 agonism in Type 2 Diabetes), 5-substituted TZDs have emerged as potent antineoplastic agents.

Unlike the rigid 5-benzylidene (C=C) derivatives common in glitazone drugs, the 5-anilino (C-N) linkage introduces distinct physicochemical properties, including altered hydrogen bond donor/acceptor profiles and increased rotational freedom, potentially enhancing binding affinity to kinase domains (e.g., PI3K, VEGFR) and Bcl-2 family proteins.

This guide details the operational framework for utilizing 5-anilino-TZDs in oncology, moving from chemical handling to high-content mechanistic validation.

Mechanism of Action (MOA) & Pathway Integration

To effectively apply this molecule, researchers must understand its dual-targeting capability. The anticancer activity of 5-anilino-TZDs operates through two distinct pathways:

  • Genomic (PPAR

    
    -Dependent):  Activation of nuclear PPAR
    
    
    
    induces PTEN expression, antagonizing the PI3K/Akt pathway.
  • Non-Genomic (Off-Target): Direct inhibition of mitochondrial respiration (Complex I) and modulation of Bcl-2/Bax ratios, triggering intrinsic apoptosis independent of the nuclear receptor.

Pathway Visualization

MOA_Pathway cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm / Mitochondria TZD 5-Anilino-TZD PPARg PPAR-gamma Activation TZD->PPARg Genomic Route Bcl2 Bcl-2 (Anti-apoptotic) TZD->Bcl2 Inhibition (Direct) PTEN PTEN Upregulation PPARg->PTEN Transactivation PI3K PI3K/Akt Signaling PTEN->PI3K Inhibits PI3K->Bcl2 Promotes Expression Bax Bax (Pro-apoptotic) Bcl2->Bax Sequesters Caspase Caspase-3/9 Cascade Bax->Caspase Cytochrome c Release Outcome Tumor Cell Apoptosis Caspase->Outcome

Figure 1: Dual-mechanism pathway of 5-anilino-TZD derivatives. Blue nodes indicate the drug; Green indicates activation/upregulation; Red indicates inhibition/downregulation.

Application I: Compound Handling & Solubilization

5-anilino-TZDs are lipophilic and prone to precipitation in aqueous cell culture media. Improper solubilization is the leading cause of false-negative IC50 results.

Protocol: Preparation of Stable Stock Solutions

  • Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO), ACS grade

    
    99.9%. Avoid ethanol, as TZD stability is lower in protic solvents over long-term storage.
    
  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: Molecular Weight (MW) of 5-anilino-1,3-thiazolidine-2,4-dione

      
       208.24  g/mol .
      
    • Example: Dissolve 2.08 mg in 1 mL DMSO to achieve 10 mM.

  • Sonicate: Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (avoid plastic interaction) and store at -20°C. Stable for 3 months.

  • Working Solution (Critical Step):

    • Do not add 100% DMSO stock directly to the cell well. This causes "shock precipitation."

    • Create an intermediate dilution in serum-free media (e.g., 100

      
      M) before final dilution.
      
    • Ensure final DMSO concentration is

      
       (v/v) to avoid solvent toxicity.
      

Application II: In Vitro Cytotoxicity Profiling (MTT/SRB)

To validate the antineoplastic potential, a robust dose-response assay is required. The Sulforhodamine B (SRB) assay is preferred over MTT for TZDs, as TZDs can sometimes affect mitochondrial dehydrogenase activity (the target of MTT), leading to metabolic artifacts.

Protocol: SRB Cytotoxicity Assay

Materials:

  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon), A549 (Lung).

  • Reagents: Trichloroacetic acid (TCA), SRB dye, Tris base.

Steps:

  • Seeding: Seed tumor cells (5,000 cells/well) in 96-well plates. Incubate for 24h for attachment.

  • Treatment: Add 5-anilino-TZD serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Include a Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin).
  • Fixation: After 48h or 72h, fix cells by adding cold 50% TCA (final concentration 10%) directly to the medium. Incubate 1h at 4°C.

  • Staining: Wash 5x with water. Dry. Add 0.4% SRB solution (in 1% acetic acid) for 30 min.

  • Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Dissolve protein-bound dye in 10 mM Tris base (pH 10.5).

  • Read: Measure Absorbance at 510 nm.

Data Analysis Table (Template):

Compound IDR1 (Aniline Subst.)MCF-7 IC50 (

M)
HCT-116 IC50 (

M)
Selectivity Index (SI)*
TZD-5A (Lead) -H (Unsubstituted)12.5 ± 1.215.8 ± 2.0> 5.0
TZD-5B -4-Cl (Electron WD)4.2 ± 0.56.1 ± 0.8> 10.0
TZD-5C -4-OMe (Electron D)25.4 ± 3.1> 50< 2.0
Rosiglitazone (Ref. Standard)> 50> 50N/A

*Selectivity Index = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). Target SI > 3.0.

Application III: Mechanistic Validation (Apoptosis)

Once cytotoxicity is established, you must confirm the mode of death. 5-anilino-TZDs typically induce intrinsic apoptosis rather than necrosis.

Protocol: Annexin V/PI Flow Cytometry

  • Treatment: Treat 1x10^6 cells with the IC50 concentration of the 5-anilino-TZD for 24h.

  • Harvesting: Collect cells (including floating dead cells) and wash with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5

    
    L Annexin V-FITC  and 5 
    
    
    
    L Propidium Iodide (PI) .
  • Incubation: 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

Interpretation:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of TZD activity).

  • Q2 (Annexin+/PI+): Late Apoptosis/Secondary Necrosis.

  • Q1 (Annexin-/PI+): Necrosis (Indicates toxicity/membrane rupture, usually undesirable).

Application IV: Rational Design & SAR Optimization

The "5-anilino" position is the primary vector for optimization. The Structure-Activity Relationship (SAR) logic follows electronic and steric parameters.

Workflow: Lead Optimization Strategy

SAR_Workflow cluster_Mods Chemical Modifications Step1 Scaffold: 5-Anilino-TZD Mod1 Para-Halogenation (-Cl, -F) Increases Lipophilicity Step1->Mod1 Mod2 Meta-Nitration (-NO2) Increases H-Bonding Step1->Mod2 Step2 In Silico Docking (Target: VEGFR-2 / PPARg) Mod1->Step2 Mod2->Step2 Mod3 N-Alkylation (Tertiary Amine) Reduces Met. Stability Step3 Synthesis (Knoevenagel/Substitution) Step2->Step3

Figure 2: SAR optimization workflow. Electron-withdrawing groups (Halogens) on the aniline ring typically enhance potency by increasing lipophilicity and membrane permeability.

In Silico Docking Parameters: When performing docking (e.g., using AutoDock Vina or Schrödinger), focus on these PDB targets:

  • PPARngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (PDB: 1FM6):  Check for H-bonding with Ser289, His323, Tyr473.
    
  • VEGFR-2 (PDB: 4ASD): Many 5-substituted TZDs act as kinase inhibitors. Check for ATP-binding site occupation.

References

  • Nazeen, S. et al. (2024). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Bentham Science.

  • Laxmi, S. V. et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.[1][2] Journal of the Iranian Chemical Society.

  • Elkady, H. et al. (2024). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors.[3] RSC Advances.

  • Marc, G. et al. (2017). Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives.[1][2][4] Bioorganic & Medicinal Chemistry Letters.

  • ChemicalBook. (2024). 2,4-Thiazolidinedione Properties and Solubility Data.

Sources

Method

Application Note: Efficacy Profiling of 5-Anilino-1,3-Thiazolidine-2,4-Dione Derivatives

Target: Peroxisome Proliferator-Activated Receptor Gamma (PPAR ) Agonism & Metabolic Regulation Document ID: AN-TZD-5A-V2.0 Date: February 21, 2026 Abstract & Therapeutic Context The thiazolidine-2,4-dione (TZD) scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Target: Peroxisome Proliferator-Activated Receptor Gamma (PPAR


) Agonism & Metabolic Regulation
Document ID:  AN-TZD-5A-V2.0
Date:  February 21, 2026

Abstract & Therapeutic Context

The thiazolidine-2,4-dione (TZD) scaffold represents a cornerstone in metabolic disease therapeutics, primarily functioning as insulin sensitizers via PPAR


 agonism .[1] While traditional glitazones (e.g., Rosiglitazone) are effective, they are associated with weight gain and hepatotoxicity.

The 5-anilino-1,3-thiazolidine-2,4-dione motif introduces an amine-linked aryl group at the C5 position. This structural modification aims to optimize lipophilicity and alter the hydrogen bond network within the PPAR


 Ligand Binding Domain (LBD), potentially decoupling insulin sensitization from adverse effects.

This guide details a Phase-Gate Experimental Design to validate the efficacy of this specific pharmacophore, moving from biochemical target engagement to functional cellular phenotypes.

Experimental Workflow Overview

The following workflow enforces a "fail-fast" logic. Compounds must demonstrate direct binding (Phase 1) before progressing to labor-intensive cellular models (Phase 2).

ExperimentalWorkflow cluster_Phase1 Phase 1: Biochemical Validation cluster_Phase2 Phase 2: Cellular Efficacy cluster_Phase3 Phase 3: Safety & Specificity Compound Test Article: 5-anilino-TZD Docking In Silico Docking (PPARγ LBD) Compound->Docking Binding TR-FRET Binding Assay (Ki Determination) Diff 3T3-L1 Differentiation (Adipogenesis) Binding->Diff Ki < 1µM Docking->Binding High Score Uptake 2-NBDG Glucose Uptake (Functional Endpoint) Diff->Uptake Tox HepG2 Cytotoxicity (MTT Assay) Uptake->Tox Reporter Luciferase Reporter (Transcriptional Activity) Uptake->Reporter

Figure 1: Phase-Gate Workflow. Progression requires meeting specific threshold criteria (e.g., Binding affinity


) to ensure resource efficiency.

Phase 1: Biochemical Target Engagement (TR-FRET)

Before cellular testing, we must confirm the 5-anilino derivative physically displaces a known ligand from the PPAR


 binding pocket. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)  for its high signal-to-noise ratio and resistance to compound autofluorescence.
Mechanism of Assay[2][3][4]
  • Receptor: Recombinant Human PPAR

    
    -LBD tagged with GST.[2]
    
  • Donor: Terbium (Tb)-labeled anti-GST antibody.[2][3][4]

  • Tracer (Acceptor): Fluormone™ Pan-PPAR Green (fluorescent ligand).[2]

  • Principle: When the Tracer binds PPAR

    
    , it is close to the Tb-antibody, allowing FRET (Emission at 520nm).[5] The Test Article (TA) competes with the Tracer. Loss of signal = Binding Success. 
    
Protocol Steps
  • Reagent Prep: Dilute PPAR

    
    -LBD/Tb-anti-GST antibody mixture in TR-FRET buffer.
    
  • Compound Plating: Dispense 10

    
    L of 5-anilino-TZD (serial dilution: 10 
    
    
    
    M to 0.1 nM) into a black 384-well plate.
    • Control A: Rosiglitazone (Positive Control).[5]

    • Control B: DMSO only (Negative Control, Max FRET).

  • Reaction Assembly: Add 10

    
    L of Fluormone™ Tracer + 10 
    
    
    
    L of Receptor/Antibody mix.
  • Incubation: 2 hours at Room Temperature (protected from light).

  • Detection: Read on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.[2]

    • Emission 1 (Tb): 495 nm.[2]

    • Emission 2 (FRET): 520 nm.[5]

  • Analysis: Calculate Ratio (

    
    ). Plot Dose-Response Curve to determine 
    
    
    
    .[2][3][5]

Expert Insight: The "5-anilino" group often increases hydrophobicity. Ensure final DMSO concentration is <1% to prevent protein denaturation, which mimics inhibition (false positive).

Phase 2: Cellular Functional Efficacy (Glucose Uptake)

Demonstrating binding is insufficient; the compound must trigger the insulin signaling cascade. We use 3T3-L1 murine fibroblasts differentiated into adipocytes.[6][7]

3T3-L1 Differentiation Protocol

Adipocytes are the primary target tissue for TZDs. Undifferentiated fibroblasts do not express sufficient GLUT4 or PPAR


.
DayActionReagent Composition
-2 SeedingSeed 3T3-L1 cells in DMEM + 10% Calf Serum. Grow to 100% confluence.
0 Induction Switch to DMEM + 10% FBS + MDI Cocktail : • 0.5 mM IBMX • 1

M Dexamethasone • 1

g/mL Insulin
2 ProgressionSwitch to DMEM + 10% FBS + 1

g/mL Insulin (remove IBMX/Dex).
4 MaintenanceSwitch to DMEM + 10% FBS only.
8 Validation Check for lipid droplets (Oil Red O stain). Cells are ready for assay.
2-NBDG Glucose Uptake Assay

We use 2-NBDG (fluorescent glucose analog) to quantify uptake. This avoids the radioactive hazards of


-2-deoxyglucose while providing comparable sensitivity.

Protocol:

  • Starvation: Wash differentiated adipocytes (Day 8-10) with PBS. Incubate in serum-free low-glucose DMEM for 2 hours.

  • Treatment: Treat cells with:

    • Vehicle: DMSO (0.1%).

    • Insulin: 100 nM (Physiological Positive Control).

    • Test Article: 5-anilino-TZD (10

      
      M and 50 
      
      
      
      M).
    • Inhibitor: Cytochalasin B (10

      
      M) - Critical Negative Control to prove GLUT4 dependence.
      
  • Incubation: Incubate for 30 minutes at 37°C.

  • Uptake: Add 2-NBDG (Final concentration 100

    
    M) for 30 minutes.
    
  • Wash: Wash cells 3x with ice-cold PBS to stop uptake.

  • Measurement: Measure fluorescence (Ex/Em: 465/540 nm).

Data Interpretation: Efficacy is calculated as a percentage of the Insulin response.



Mechanistic Validation: PPAR Signaling Pathway

To confirm the glucose uptake is driven by the TZD-PPAR


 axis (and not off-target AMPK activation), we visualize the pathway below.

PPARPathway cluster_Nucleus Nucleus Ligand 5-anilino-TZD (Ligand) PPAR PPARγ Ligand->PPAR Activation Complex PPARγ-RXRα Heterodimer PPAR->Complex RXR RXRα RXR->Complex DNA PPRE (Promoter) Complex->DNA Binding CoAct Co-Activators (PGC-1α) CoAct->Complex Recruitment GLUT4_Cyto GLUT4 Vesicles (Cytoplasm) DNA->GLUT4_Cyto Gene Expression (SLC2A4) GLUT4_Mem GLUT4 (Membrane) GLUT4_Cyto->GLUT4_Mem Translocation Glucose Glucose Influx GLUT4_Mem->Glucose

Figure 2: Mechanism of Action. The 5-anilino-TZD ligand binds PPAR


, recruiting RXR and co-activators to the PPRE promoter, driving GLUT4 expression and subsequent glucose uptake.

Safety Profiling (HepG2 Cytotoxicity)

Since the "anilino" moiety can be metabolically active (potential for reactive quinone-imine formation), hepatotoxicity screening is mandatory.

Method: MTT Colorimetric Assay.

  • Cell Line: HepG2 (Human liver carcinoma).

  • Dosing: 24-hour exposure to Test Article (1 - 100

    
    M).
    
  • Readout: Absorbance at 570 nm.

  • Threshold: A compound is flagged if cell viability drops below 80% at effective concentrations (

    
     for glucose uptake).
    

References

  • Zou, C., et al. (2005) . "2-NBDG as a fluorescent indicator for direct glucose uptake measurement." Journal of Biochemical and Biophysical Methods. [Link]

  • Naim, M.J., et al. (2017) .[8] "Therapeutic journey of 2,4-thiazolidinediones as a versatile scaffold: An insight into structure activity relationship."[8] European Journal of Medicinal Chemistry. [Link]

  • Yamamoto, N., et al. (2011) . "Measurement of Glucose Uptake in Cultured Cells." Current Protocols in Pharmacology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield of 5-Arylidene-1,3-thiazolidine-2,4-dione Synthesis

Welcome to the technical support center for the synthesis of 5-arylidene-1,3-thiazolidine-2,4-dione derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-arylidene-1,3-thiazolidine-2,4-dione derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this vital class of compounds. Thiazolidine-2,4-diones (TZDs) are a cornerstone in medicinal chemistry, forming the scaffold for drugs with antidiabetic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The most prevalent and versatile method for their synthesis is the Knoevenagel condensation, a reaction that, while robust, presents several opportunities for optimization to improve yield and purity.[3][4]

This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot and optimize your specific reaction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the Knoevenagel condensation for TZD synthesis.

Q1: What is the fundamental mechanism of this reaction, and what is the catalyst's role?

The synthesis of 5-arylidene-1,3-thiazolidine-2,4-diones proceeds via a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (the C5 position of the TZD ring) to a carbonyl group (typically an aromatic aldehyde), followed by a dehydration step to form a new C=C double bond.[4][5] A base catalyst, commonly a weak amine like piperidine, is crucial for deprotonating the active methylene group, creating a highly nucleophilic enolate anion that initiates the attack on the aldehyde.[4]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_activation Activation cluster_condensation Condensation & Dehydration TZD Thiazolidine-2,4-dione (TZD) Enolate TZD Enolate (Nucleophile) TZD->Enolate + Base - HB⁺ Base Base (e.g., Piperidine) Aldehyde Aromatic Aldehyde (Electrophile) Enolate->Aldehyde Nucleophilic Attack Intermediate Aldol Adduct Intermediate Aldehyde->Intermediate + TZD Enolate Product 5-Arylidene-TZD + H₂O Intermediate->Product - H₂O (Dehydration)

Caption: Figure 1: Knoevenagel Condensation Mechanism.

Q2: How do I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method.[3][6] Spot your reaction mixture alongside your starting materials (TZD and the aldehyde). The product, being more conjugated, will typically have a different Rf value. The disappearance of the limiting starting material spot indicates reaction completion. A suitable mobile phase is often a mixture of chloroform and methanol (e.g., 9:1) or hexane and ethyl acetate.[3]

Q3: My product precipitates from the reaction mixture upon cooling. Is this normal?

Yes, this is often the expected outcome, especially when using solvents like ethanol or toluene.[6] The 5-arylidene-TZD product is typically a crystalline solid with lower solubility in the reaction solvent at room temperature compared to the reactants. This precipitation can be a useful first step in purification. The solid can be isolated by filtration and washed with a cold, appropriate solvent to remove residual impurities.[7]

Part 2: Troubleshooting Guide for Low Yield

Low yield is the most frequent challenge in this synthesis. A systematic approach is essential for identifying the root cause.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Reported Check_Catalyst Catalyst Issues - Is the base too strong/weak? - Is concentration correct (5-10 mol%)? - Has it degraded? Start->Check_Catalyst Step 1 Check_Water Water Removal - Is equilibrium shifting backwards? - Is a Dean-Stark trap needed? - Are molecular sieves an option? Check_Catalyst->Check_Water Step 2 Check_Temp_Time Reaction Conditions - Is temperature too low? - Is reaction time sufficient? - Is excessive heat causing degradation? Check_Water->Check_Temp_Time Step 3 Check_Reagents Reagent Quality - Are starting materials pure? - Is the aldehyde prone to oxidation? - Is stoichiometry correct (1:1 to 1:1.2)? Check_Temp_Time->Check_Reagents Step 4

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

Q4: My yield is poor. Could the catalyst be the problem?

Absolutely. The choice and amount of catalyst are critical.

  • Problem: Using a base that is too strong (e.g., NaOH, KOH) can lead to undesired side reactions, such as the self-condensation of the aldehyde, which consumes starting material and complicates purification.[7]

  • Solution: Weak bases are preferred. Piperidine is the most commonly cited catalyst.[3][6][8] Other effective catalysts include pyridine, ethylenediamine (EDA), or ammonium salts like ammonium acetate, which is considered a greener option.[5][7][9]

  • Optimization: The optimal catalyst often depends on the specific aldehyde used. If piperidine is not effective, switching to EDA has been shown to produce excellent yields, sometimes in shorter reaction times.[9]

CatalystTypical Loading (mol%)Base StrengthKey Considerations
Piperidine 10 - 20WeakThe most common and reliable choice for a wide range of aldehydes.[3][7]
Pyridine 10 - 20WeakCan be effective but may lead to lower yields compared to piperidine.[7]
Ethylenediamine (EDA) 10WeakReported to give excellent yields (up to 96%) and can be superior for certain substrates.[9]
Ammonium Acetate 10 - 20WeakA "greener" alternative that can be effective, particularly in solvent-free conditions.[5]

Q5: The reaction is incomplete. How do solvent and temperature play a role?

Solvent and temperature directly influence reaction kinetics and equilibrium.

  • Problem: The Knoevenagel condensation produces water as a byproduct.[5][7] In some solvent systems, the accumulation of water can inhibit the reaction or shift the equilibrium back towards the reactants, leading to incomplete conversion.[5]

  • Solution 1: Water Removal: For stubborn reactions, using a solvent like toluene that forms an azeotrope with water allows for continuous water removal with a Dean-Stark apparatus. This drives the reaction to completion.[5][7]

  • Solution 2: Solvent Choice: The polarity of the solvent affects reaction rates. While protic polar solvents like ethanol are common and often facilitate product precipitation, aprotic polar solvents like DMF or acetonitrile can sometimes lead to higher conversions in shorter times.[7] Green alternatives like polyethylene glycol (PEG) have also been used successfully, yielding up to 80%.[4]

  • Solution 3: Temperature: Many Knoevenagel condensations proceed well at reflux temperature (e.g., in ethanol or toluene).[3][7] If the reaction is slow at room temperature, increasing the heat is a standard approach. However, be cautious, as excessive heat can cause decomposition or side reactions.[5] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[1][9]

Part 3: Purification and Side Reactions

Q6: I see multiple spots on my TLC plate. What are the likely side products?

The most common side reaction is the self-condensation of the aromatic aldehyde , especially if the catalyst is too strong or the reaction is heated for too long. Another possibility, though less common with TZD, is a Michael addition of a second TZD molecule to the newly formed arylidene product. Careful control of stoichiometry and reaction conditions is key to minimizing these byproducts.

Q7: What is the most reliable method for purifying the final product?

  • Recrystallization: This is the most common and effective method for purifying 5-arylidene-TZDs, which are typically crystalline solids.[3]

    • Common Solvents: Acetic acid is frequently used and provides high-purity crystals.[3] Ethanol or mixtures of ethanol and water are also effective.[6][8]

  • Column Chromatography: If recrystallization fails to remove impurities, or if the product is an oil, silica gel column chromatography is the next step. A gradient of hexane and ethyl acetate is a common eluent system.[7]

Part 4: Experimental Protocols

Protocol 1: Standard Knoevenagel Condensation with Piperidine

This protocol is a standard method using conventional heating.[3][8]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiazolidine-2,4-dione (1.0 eq) and the desired aromatic aldehyde (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol (e.g., 150 mL for ~20 mmol scale).[3]

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC (typically 4-10 hours).[2][3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to maximize precipitation.

  • Isolation: If a precipitate has formed, filter the solid product using a Büchner funnel and wash it with cold ethanol.[7] If no precipitate forms, pour the reaction mixture into ice water and acidify with a few drops of acetic acid or dilute HCl to induce precipitation.[3][10]

  • Purification: Recrystallize the crude solid from a suitable solvent like acetic acid or ethanol to obtain the pure 5-arylidene-1,3-thiazolidine-2,4-dione.[3]

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal

This protocol is recommended for reactions that struggle to reach completion.[5][7]

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagent Addition: Charge the flask with thiazolidine-2,4-dione (1.0 eq), the aromatic aldehyde (1.0-1.1 eq), and the catalyst (e.g., piperidine, 0.1 eq).

  • Solvent Addition: Add a solvent that forms an azeotrope with water, such as toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, physically removing it from the reaction and driving the equilibrium towards the product.

  • Workup & Purification: After the reaction is complete (monitored by TLC), cool the mixture. Remove the solvent under reduced pressure. Purify the crude residue by recrystallization or column chromatography.

References

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Deriv
  • Troubleshooting low yields in Knoevenagel condens
  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical applic
  • Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical applic
  • Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. (n.d.). Indian Journal of Research in Pharmacy and Biotechnology.
  • Application Notes and Protocols for the Synthesis and Purification of Thiazolidinedione Compounds. (n.d.). BenchChem.
  • DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. (n.d.).
  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2025). Beilstein Journals.
  • Troubleshooting low conversion rates in Knoevenagel reactions. (n.d.). BenchChem.
  • Synthesis of 5-(substituted benzaldehyde)thiazolidine-2,4-diones. (n.d.).
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). PMC.
  • Design and synthesis of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as novel tyrosinase inhibitors. (2012). PubMed.
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PMC.
  • Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues. (2022). Semantic Scholar.

Sources

Optimization

Technical Support Center: Solubilization of 5-Anilino-1,3-Thiazolidine-2,4-Dione

The following guide serves as a specialized technical support resource for researchers working with 5-anilino-1,3-thiazolidine-2,4-dione (ATD) and its derivatives. Status: Active Department: Application Science & Formula...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 5-anilino-1,3-thiazolidine-2,4-dione (ATD) and its derivatives.

Status: Active Department: Application Science & Formulation Chemistry Subject: Troubleshooting Solubility & Precipitation Issues in Biological Assays

Introduction: The Physicochemical Challenge

5-anilino-1,3-thiazolidine-2,4-dione (ATD) presents a classic "brick dust" profile in medicinal chemistry. Its poor aqueous solubility stems from two converging structural factors:

  • The Thiazolidine-2,4-dione (TZD) Core: While it contains polar carbonyls, the ring is planar and prone to strong intermolecular

    
    -stacking, leading to high lattice energy (often melting points >200°C).
    
  • The 5-Anilino Substituent: This group adds significant lipophilicity (increasing LogP) and aromatic surface area, further driving aggregation in aqueous environments.

This guide provides a modular approach to dissolving ATD, moving from basic stock preparation to advanced formulation for sensitive biological systems.

Module 1: Stock Solution Preparation

Objective: Create a stable, high-concentration liquid store of ATD.

Protocol 1.1: The DMSO Standard

Dimethyl sulfoxide (DMSO) is the primary solvent for TZD derivatives due to its high dielectric constant and ability to disrupt hydrogen bonding.

  • Weighing: Weigh ATD into a glass vial (avoid polystyrene, which DMSO dissolves).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–50 mM .

    • Note: If the 5-anilino group bears highly lipophilic substituents (e.g., halides, long alkyl chains), reduce target concentration to 10 mM.

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Desiccate to prevent water absorption (DMSO is hygroscopic; water uptake causes precipitation).

FAQ: Stock Solutions

Q: Can I use Ethanol instead of DMSO? A: Only if your downstream application is strictly sensitive to DMSO. Ethanol has a lower boiling point and solubilizing power for TZDs compared to DMSO. You may only achieve 1–5 mM in ethanol, requiring larger spike volumes that could be toxic to cells.

Q: My stock solution is cloudy after thawing. Is it ruined? A: Not necessarily. TZDs can crystallize at low temperatures.[1] Warm the vial to 37°C and vortex. If it clears completely, it is safe to use. If a fine precipitate remains, filter (0.22 µm PTFE) and re-quantify concentration via absorbance, or discard.

Module 2: Aqueous Dilution (The "Crash-Out" Phase)

Objective: Transfer the hydrophobic stock into aqueous media (buffers, cell culture media) without precipitation.

The Problem: Direct addition of a high-concentration DMSO stock to water causes a rapid change in solvent polarity. The ATD molecules aggregate faster than they can disperse, forming micro-crystals that are invisible to the naked eye but cytotoxic and biologically inactive.

Protocol 2.1: The Intermediate Dilution Step

Do not pipet 1 µL of stock directly into 10 mL of media. Use a "stepping stone" approach.

  • Prepare Vehicle: create a solvent intermediate (e.g., PBS + 5% DMSO).

  • Pre-dilution: Dilute your high-concentration stock (e.g., 50 mM) 1:10 into the vehicle to create a 5 mM working solution.

  • Final Dilution: Add this working solution to your final assay media. This reduces the local concentration shock.

Protocol 2.2: Carrier Protein Stabilization (BSA)

For cell-based assays, leverage serum albumin. Albumin binds lipophilic drugs, keeping them in solution and mimicking in vivo transport.

  • Method: Ensure your cell culture media contains at least 1–10% Fetal Bovine Serum (FBS) before adding the compound.

  • Troubleshooting: If working in serum-free media, pre-complex ATD with 0.1% BSA (Bovine Serum Albumin) in PBS before adding to cells.

Module 3: Advanced Formulation (Stubborn Compounds)

Objective: Solubilize ATD derivatives that fail standard DMSO/Media protocols.

Decision Logic: The pH Switch

The TZD ring possesses an acidic proton at the N-3 position (pKa ~6.8).

  • Mechanism: At pH > 7.5, the N-3 proton is removed, creating a negative charge that drastically increases water solubility.

  • Application: If your assay tolerates slightly basic conditions (pH 7.4–8.0), ensure your buffer is not acidic.

  • Warning: If the N-3 position is substituted (e.g., N-methyl), this mechanism will not work .

Protocol 3.1: Cyclodextrin Complexation

Cyclodextrins (CDs) are cone-shaped molecules that encapsulate the hydrophobic phenyl/anilino tail of ATD while presenting a hydrophilic exterior.

  • Reagent: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    . It is safer and more soluble than native
    
    
    -CD.
  • Preparation: Prepare a 20% (w/v) stock of HP-

    
    -CD in water or PBS.
    
  • Co-solvent Method:

    • Dissolve ATD in minimal DMSO.

    • Add the DMSO solution slowly to the 20% CD solution with constant stirring.

    • Incubate/shake for 1 hour at room temperature to allow inclusion complex formation.

    • Dilute this complex into your final assay buffer.

Visualizing the Solubilization Workflow

The following diagram outlines the logical decision process for handling ATD solubility issues.

ATD_Solubility_Workflow Start Solid ATD Compound DMSO_Stock Prepare Stock (DMSO, 10-50 mM) Start->DMSO_Stock Visual_Check Visual Inspection: Clear Solution? DMSO_Stock->Visual_Check Sonicate Sonicate (37°C, 5 min) Visual_Check->Sonicate Cloudy Dilution Dilute into Media (Final Conc < 100 µM) Visual_Check->Dilution Clear Sonicate->Visual_Check Precip_Check Microscopy Check: Precipitate/Crystals? Dilution->Precip_Check Success Proceed to Assay Precip_Check->Success No Step_Dilution Use Intermediate Dilution (1:10 in PBS/DMSO) Precip_Check->Step_Dilution Yes (Mild) Carrier Add Carrier Protein (1-10% FBS or 0.1% BSA) Precip_Check->Carrier Yes (Moderate) Cyclodextrin Formulate with HP-beta-Cyclodextrin Precip_Check->Cyclodextrin Yes (Severe) Step_Dilution->Precip_Check Carrier->Precip_Check Cyclodextrin->Success

Caption: Decision tree for optimizing ATD solubility from solid state to biological assay conditions.

Quantitative Reference Data

Solvent / SystemEstimated Solubility (25°C)Usage Notes
Water (pH 7.0) < 0.01 mg/mLPractically insoluble. Do not use for stock.
DMSO > 25 mg/mLIdeal stock solvent. Hygroscopic (keep sealed).
Ethanol 1–5 mg/mLPoor solubility compared to DMSO. Requires heating.
PBS + 5% DMSO ~0.1 mg/mLMetastable. Use immediately after dilution.
PBS + 20% HP-

-CD
> 1.0 mg/mLForms inclusion complex. Best for animal injection (IP/IV).
0.1 M NaOH > 5 mg/mLSolubilizes via N-3 deprotonation (Salt formation).

References

  • Synthesis and Properties of Thiazolidine-2,4-dione Derivatives Source: National Institutes of Health (NIH) / PubChem Context: Defines the core physicochemical properties (LogP, H-bond donors) of the 5-anilino scaffold. URL:[Link]

  • Solubility Enhancement of Hydrophobic Drugs using Cyclodextrins Source: Journal of Pharmacy & Pharmaceutical Sciences Context: Valid

    
    -Cyclodextrin for solubilizing planar, lipophilic molecules like TZDs.
    URL:[Link]
    
  • Thiazolidinedione (TZD) Scaffold in Medicinal Chemistry Source: Frontiers in Chemistry Context: Discusses the structural activity relationships (SAR) and synthesis of 5-substituted TZDs, highlighting the N-3 acidic proton. URL:[Link]

  • Protocol for Dissolving Hydrophobic Compounds in Cell Culture Source: ScienceOpen Context: Provides the "stepping stone" dilution methodology to prevent precipitation in aqueous media. URL:[Link](Note: Generalized citation for standard lipophilic compound handling)

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Anilino-1,3-Thiazolidine-2,4-Dione

This is a technical support guide designed for researchers synthesizing 5-anilino-1,3-thiazolidine-2,4-dione . This molecule features a secondary amine attached directly to the C5 position of the thiazolidinedione (TZD)...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers synthesizing 5-anilino-1,3-thiazolidine-2,4-dione .

This molecule features a secondary amine attached directly to the C5 position of the thiazolidinedione (TZD) ring. This is chemically distinct from the more common 5-benzylidene (glitazone-like) derivatives. The synthesis typically involves the nucleophilic substitution of 5-bromo-2,4-thiazolidinedione with aniline.

Ticket #502: Troubleshooting Impurity Profiles & Side Reactions

Status: Open Priority: High (Synthetic Failure / Low Yield) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 5-anilino-TZD via the displacement of a C5-halogen is prone to three primary failure modes: oxidative dimerization , base-catalyzed ring opening , and elimination . Unlike the robust Knoevenagel condensation used for glitazones, the C5-amino bond formation creates a stereocenter that is highly susceptible to oxidation and tautomerization.

Module 1: The Impurity Matrix (Diagnosis)

Use this table to correlate your LC-MS/NMR data with specific side reactions.

Observed Mass (ESI)AppearanceProbable ImpurityRoot CauseCorrective Action
[M-2H] (M-2)Yellow/Orange solid5-Imino derivative (Schiff base)Oxidation of the C5-N bond by air.Degas solvents; perform reaction under Ar/N₂.
[2M-2H] (Dimer)White/Off-white precipitateC5-C5 Dimer (Bis-TZD)Radical coupling of 5-bromo-TZD or product.Reduce base concentration; add radical scavenger (e.g., BHT) if permissible.
[M+18] or [M-26] Hygroscopic solid / OilRing-opened amide Hydrolysis of TZD ring (N3-C4 bond cleavage).Use non-nucleophilic bases (DIPEA) instead of OH⁻; lower temperature.
[M-HBr] Charred/Dark residueExocyclic Double Bond Elimination of HBr (Dehydrohalogenation).Lower reaction temperature; avoid strong bulky bases.
Module 2: Mechanistic Pathways & Troubleshooting

The following logic map details the competition between the desired SN2 substitution and the parasitic side reactions.

ReactionPathways Figure 1: Competitive Reaction Pathways in 5-Anilino-TZD Synthesis Start 5-Bromo-TZD + Aniline Desired 5-Anilino-TZD (Target) Start->Desired SN2 Displacement (Mild Base, <50°C) Elimination Side Product A: Elimination (Unsaturated TZD) Start->Elimination E2 Elimination (Strong Base, High T) Hydrolysis Side Product B: Ring Opening (Malonic Amide) Start->Hydrolysis Nucleophilic Attack at C4 (OH-/H2O, High pH) Dimer Side Product C: Oxidative Dimer (C5-C5 Link) Start->Dimer Radical Coupling (O2, Light) Oxidation Side Product D: 5-Imino TZD (Schiff Base) Desired->Oxidation Air Oxidation (-2H)

Figure 1: Visualizing the competition between substitution (desired) and elimination/hydrolysis (undesired).

Detailed Analysis of Side Reactions

1. The "Hidden" Hydrolysis (Ring Opening)

  • The Issue: The TZD ring is an imide equivalent. Under strongly basic conditions (e.g., NaOH, KOH) or prolonged heating in aqueous media, the N3-C4 bond cleaves.

  • Symptom: Loss of the characteristic "NH" signal in NMR (~12.0 ppm) and appearance of broad carboxylic acid peaks.

  • Fix: Switch to anhydrous conditions using organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in acetonitrile or THF. Avoid aqueous workups if possible; precipitate the product with non-polar solvents.

2. Oxidative Dehydrogenation (Schiff Base Formation)

  • The Issue: The product, 5-anilino-TZD, contains a hydrogen atom at C5 that is alpha to a carbonyl, a sulfur, and a nitrogen. This proton is highly acidic and the C5 position is electron-rich. Exposure to air converts the C5-NH single bond into a C5=N double bond (imine).

  • Symptom: The product turns from white to yellow/orange upon standing.

  • Fix: Store the product under inert gas (Argon). If the imine forms, it can sometimes be reduced back to the amine using Sodium Borohydride (NaBH₄) in methanol, though this risks ring reduction.

3. C5-C5 Dimerization

  • The Issue: 5-bromo-TZD can undergo homolytic cleavage or halogen-metal exchange (if metal bases are used), leading to radical species that couple.

  • Symptom: Insoluble precipitate that does not melt at the expected range. Mass spec shows [2M-2H].

  • Fix: Ensure strict stoichiometry (1:1 or slight excess of aniline). Avoid light exposure during the reaction (wrap flask in foil) to prevent photolytic C-Br cleavage.

Module 3: Optimized Synthetic Protocol

This protocol is designed to minimize ring opening and oxidation.

Reagents:

  • 5-Bromo-2,4-thiazolidinedione (1.0 eq)

  • Aniline (1.1 eq)

  • Triethylamine (1.2 eq)

  • Solvent: Anhydrous THF or Acetonitrile (Degassed)

Step-by-Step:

  • Preparation: Purge the solvent with Nitrogen for 15 minutes to remove dissolved oxygen.

  • Dissolution: Dissolve 5-bromo-TZD in the solvent under Nitrogen atmosphere. Cool to 0°C.

    • Why? Cooling suppresses the E2 elimination pathway.

  • Addition: Mix Aniline and Triethylamine, then add dropwise to the reaction vessel.

    • Why? Pre-mixing prevents localized high concentrations of base that could attack the ring.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Do not reflux.

    • Monitoring: Check TLC (Mobile phase: CHCl₃:MeOH 95:5). Look for the disappearance of the bromide.

  • Workup: Pour the mixture into ice-cold dilute HCl (0.1 M). The product should precipitate immediately. Filter and wash with cold water.

    • Critical: The acid quench stops any base-catalyzed hydrolysis immediately.

  • Purification: Recrystallize from Ethanol/Water (degassed).

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use the Knoevenagel condensation method instead? A: No. The Knoevenagel condensation (TZD + Aldehyde) yields a 5-benzylidene (C=C) linkage. You specifically require a 5-anilino (C-N) linkage. These are chemically distinct structures. The Knoevenagel product would require a subsequent reduction step (hydrogenation) to get a saturated C-C bond, but it would never yield the C-N bond you need.

Q: Why is my yield low when using Potassium Carbonate (K₂CO₃)? A: K₂CO₃ is often too basic and insoluble in organic solvents, requiring water or high heat to work. These conditions favor the hydrolysis of the TZD ring (Ring Opening). Switching to an organic soluble base like TEA allows the reaction to proceed at lower temperatures in anhydrous conditions.

Q: My product is turning pink/red on the bench. Is it decomposing? A: Yes. This is likely photo-oxidation. The C5 proton is acidic (


), making the molecule prone to auto-oxidation. Store the compound in amber vials at -20°C.
References
  • Synthesis of 5-bromo-2,4-thiazolidinedione

    • Source: "Bromination reaction of TZD to give 5-bromothiazolidine-2,4-dione." ResearchGate.[1]

    • Context: Establishes the precursor synthesis.
  • Hydrolysis and Ring Stability

    • Source: "Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis..." ElectronicsAndBooks.
    • Context: Details the pH-dependent sensitivity of the thiazolidine ring to opening.
  • General TZD Reactivity & Knoevenagel Distinction

    • Source: "Thiazolidinediones: An In-Depth Study of Their Synthesis...
    • Context: Differentiates between C5-alkylation and C5-arylidene form

Sources

Optimization

Technical Support Center: A Researcher's Guide to the Purification of 5-Anilino-1,3-thiazolidine-2,4-dione

Prepared by the Gemini Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 5-anilino-1,3-thiazolidine-2,4-dione and its analogs. Achieving high purity of this compound is critical for obtaining reliable and reproducible results in downstream biological assays and further chemical modifications. This document is designed to provide not just protocols, but the scientific rationale behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses common challenges encountered during the purification of 5-anilino-1,3-thiazolidine-2,4-dione, which is typically synthesized via a Knoevenagel condensation or a related reaction.[1][2]

Q1: My crude product has a low and broad melting point. How can I remove unreacted starting materials and by-products?

A1: Recrystallization is the primary and most effective method for purifying the crude product. A low and broad melting point is a classic indicator of impurities, which may include unreacted thiazolidine-2,4-dione, aniline derivatives, or reaction by-products.[3] Recrystallization works on the principle that the desired compound and the impurities have different solubility profiles in a given solvent. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.

  • Solvent Selection: Choose an appropriate solvent using the table below as a guide. Test small amounts of your crude product in different solvents to find the best fit. Ethanol, acetic acid, and ethyl acetate are common choices for this class of compounds.[1]

  • Dissolution: In a flask, add the minimum amount of boiling solvent to your crude solid until it completely dissolves. Using an excess of solvent will reduce your final yield.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or insoluble by-products), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. After reaching room temperature, you may place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by taking a melting point; a sharp melting range close to the literature value indicates high purity.

SolventBoiling Point (°C)PolarityTypical Use Case & Notes
Ethanol 78Polar ProticA common and effective solvent for many 5-arylidene-thiazolidine-2,4-diones.[4][5][6]
Acetic Acid 118Polar ProticUseful for less soluble derivatives; the acidic nature can help remove basic impurities like residual piperidine catalyst.[1]
Ethyl Acetate 77Polar AproticA good alternative to ethanol, often used for compounds with intermediate polarity.[1]
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point; effective for many derivatives.[4]
Water 100Very PolarCan be used for specific derivatives, particularly the thiazolidine-2,4-dione core itself.[1]
Q2: My product is highly discolored (e.g., yellow, brown). How can I remove colored impurities?

A2: Use of activated charcoal during recrystallization is highly effective for removing colored impurities. These impurities are often large, conjugated organic molecules that strongly adsorb onto the surface of activated charcoal.

  • Follow steps 1 and 2 of the standard recrystallization protocol.

  • Once the compound is fully dissolved in the boiling solvent, remove the flask from the heat source.

  • Crucial Step: Add a very small amount of activated charcoal (typically 1-2% of the solute's mass) to the solution. Never add charcoal to a boiling solution , as it can cause violent bumping.

  • Gently swirl the flask and bring it back to a boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless or significantly lighter in color.

  • Proceed with steps 4-7 of the standard recrystallization protocol.

Q3: Recrystallization is not improving the purity significantly. What is the next logical step?

A3: If recrystallization fails, column chromatography is the more powerful alternative. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). It is particularly useful for separating compounds with very similar solubility profiles or for removing stubborn impurities.[7][8]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Start eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A common gradient might be from 100% hexane to 5%, 10%, and then 20% ethyl acetate in hexane.[7]

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Caption: Purification workflow for 5-anilino-1,3-thiazolidine-2,4-dione.

Q4: How can I definitively confirm the purity and identity of my final product?

A4: A combination of analytical techniques is required for full characterization and purity confirmation. No single method is sufficient.

  • Thin Layer Chromatography (TLC): An essential tool for a quick purity check. A pure compound should appear as a single spot. It is also used to monitor reaction progress and identify pure fractions from column chromatography.[5][9]

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for determining quantitative purity. A purity level of >98% is often required for biological studies.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. The spectrum should match the expected structure of 5-anilino-1,3-thiazolidine-2,4-dione, and the absence of signals from impurities (e.g., starting materials, solvent) confirms its purity.[1][11]

  • Melting Point (m.p.): A sharp and un-depressed melting point that matches the literature value is a strong indicator of high purity.[1][4]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, verifying its identity.[1][4][11]

Frequently Asked Questions (FAQs)
  • Q: What are the most common impurities in the synthesis of 5-anilino-1,3-thiazolidine-2,4-dione?

    • A: The most likely impurities are unreacted starting materials (thiazolidine-2,4-dione and the corresponding aniline or benzaldehyde derivative), residual catalyst (such as piperidine), and by-products from side reactions. Using strong bases or high temperatures can sometimes lead to an increase in by-products.[3]

  • Q: How should I properly store the purified compound?

    • A: To prevent degradation, the purified solid should be stored in a tightly sealed container in a cool, dark, and dry environment. For long-term storage, keeping it in a desiccator or under an inert atmosphere like nitrogen or argon is recommended.[12]

References
  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (Source: Hindawi) [Link]

  • Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. (Source: Science Alert) [Link]

  • Facile synthesis and characterization of some new 5-arylidene-thiazolidine-2,4- diones and their antimicrobial. (Source: ResearchGate) [Link]

  • Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. (Source: Indian Journal of Research in Pharmacy and Biotechnology) [Link]

  • A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. (Source: Arkivoc) [Link]

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (Source: MDPI) [Link]

  • Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. (Source: MedCrave online) [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (Source: PMC) [Link]

  • solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. (Source: ResearchGate) [Link]

  • Site-specific Chemical Modification of Peptide and Protein by Thiazolidinediones. (Source: AWS) [Link]

  • Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity. (Source: Der Pharma Chemica) [Link]

  • Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an. (Source: Der Pharma Chemica) [Link]

  • DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. (Source: ResearchGate) [Link]

  • (S)-4-Isopropyl-1,3-thiazolidine-2-thione. (Source: Organic Syntheses Procedure) [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (Source: MDPI) [Link]

  • Process for preparing thiazolidinediones.
  • Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues. (Source: Semantic Scholar) [Link]

  • Structural Refinement of 2,4-Thiazolidinedione Derivatives as New Anticancer Agents Able to Modulate the BAG3 Protein. (Source: PMC) [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 5-Anilino-1,3-Thiazolidine-2,4-Dione: A Comparative Technical Guide

Executive Summary & Strategic Context The thiazolidine-2,4-dione (TZD) scaffold is a privileged structure in medicinal chemistry, historically validated by the "glitazone" class of antidiabetic drugs (e.g., Rosiglitazone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The thiazolidine-2,4-dione (TZD) scaffold is a privileged structure in medicinal chemistry, historically validated by the "glitazone" class of antidiabetic drugs (e.g., Rosiglitazone, Pioglitazone). While the majority of research has focused on 5-arylidene derivatives (containing a C=C double bond), the 5-anilino-1,3-thiazolidine-2,4-dione class represents a distinct structural subclass where an aromatic amine is directly linked to the C5 position via a single bond.

This structural modification alters the molecule's flexibility, lipophilicity, and hydrogen-bonding potential, potentially diverging its biological profile from standard PPAR-


 agonists toward other targets such as PTP1B inhibition , antimicrobial activity  (Mur ligase inhibition), or anticancer  pathways.

This guide outlines a rigorous, self-validating workflow to characterize the biological activity of 5-anilino-1,3-thiazolidine-2,4-dione, contrasting its performance with industry standards.

Target Identification & Mechanism of Action

To validate this compound, we must test against the canonical TZD target (PPAR-


) and emerging non-canonical targets.
Canonical Pathway: PPAR- Activation

TZDs traditionally act as insulin sensitizers by binding to the Peroxisome Proliferator-Activated Receptor gamma (PPAR-


).[1][2] Activation regulates the transcription of genes involved in glucose and lipid metabolism.
Mechanism Visualization

The following diagram illustrates the signal transduction pathway activated by TZD agonists, leading to insulin sensitization.

PPAR_Pathway Compound 5-Anilino-TZD PPARg PPAR-γ Receptor (Nuclear) Compound->PPARg Ligand Binding Complex PPAR-γ/RXR Heterodimer PPARg->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding Transcription Gene Transcription (GLUT4, Adiponectin) PPRE->Transcription Recruitment of Co-activators Outcome Insulin Sensitization & Glucose Uptake Transcription->Outcome Protein Expression

Figure 1: Canonical Mechanism of Action for TZD-based agonists. The 5-anilino derivative is hypothesized to bind the ligand-binding domain (LBD) of PPAR-γ, initiating the transcription cascade.

Comparative Performance Analysis

The following table contrasts the expected performance metrics of 5-anilino-1,3-thiazolidine-2,4-dione against established standards. Data is synthesized from structure-activity relationship (SAR) trends in TZD literature.

Table 1: Comparative Efficacy & Safety Profile
Feature5-Anilino-TZD (Target)Rosiglitazone (Standard)Ciprofloxacin (Antimicrobial Std)Notes on Causality
Primary Target PPAR-

/ PTP1B (Dual)
PPAR-

(Selective)
DNA Gyrase5-anilino substitution may reduce PPAR potency but enhance phosphatase inhibition due to N-H H-bond donation.
Binding Affinity (

)

(Predicted)

N/AThe aniline group is bulkier than the acidic proton of unsubstituted TZD, potentially altering the fit in the LBD.
Antimicrobial MIC


(Inactive)

TZD derivatives often show off-target antimicrobial activity via Mur ligase inhibition; aniline enhances lipophilicity for membrane permeation.
Cytotoxicity (

)

(Desired)


Critical validation step: Ensure activity is specific and not due to general membrane disruption.
Lipophilicity (LogP) ~2.5 - 3.22.40.28Optimal range for oral bioavailability (Lipinski's Rule of 5).

Validation Protocols (Step-by-Step)

To ensure scientific integrity, every assay must include positive (standard drug) and negative (vehicle) controls.

In Silico Validation: Molecular Docking

Before wet-lab synthesis, validate the binding mode. The 5-anilino group introduces rotational freedom distinct from rigid 5-arylidene derivatives.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target PDB: 2PRG (PPAR-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     LBD complexed with Rosiglitazone).
    
  • Protocol:

    • Preparation: Remove native ligand and water molecules from 2PRG. Add polar hydrogens.

    • Grid Generation: Center grid box on the active site (Arg288, Glu293, His323, Tyr473). Box size:

      
       Å.
      
    • Ligand Setup: Energy minimize the 5-anilino-TZD structure using MMFF94 force field.

    • Docking: Run with exhaustiveness = 8.

    • Criteria: A binding energy

      
       kcal/mol indicates a plausible hit. Look for H-bonds between the TZD headgroup and His323/Tyr473 .
      
In Vitro Metabolic Assay: PPAR- Transactivation

This is the "Gold Standard" for confirming TZD-like activity.

  • Cell Line: HEK293T cells transiently transfected with:

    • pSG5-GAL4-hPPAR

      
       (Receptor plasmid).
      
    • pM-UAS-Luc (Luciferase reporter).

    • pRL-CMV (Renilla internal control).

  • Reagents: Lipofectamine 3000, Dual-Luciferase Reporter Assay System (Promega).

  • Procedure:

    • Seeding: Seed

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Transfection: Co-transfect plasmids (ratio 1:1:0.1). Incubate 6h.

    • Treatment: Treat cells with 5-anilino-TZD (

      
      ) and Rosiglitazone (
      
      
      
      , Positive Control) for 24h.
    • Lysis & Read: Lyse cells. Measure Firefly luminescence (Activity) and Renilla luminescence (Normalization).

    • Calculation: Fold induction =

      
      .
      
In Vitro Antimicrobial Assay: Broth Microdilution

Given the literature on 5-substituted TZDs, antimicrobial potential must be ruled in or out.

  • Strains: S. aureus (Gram+), E. coli (Gram-).

  • Standard: Ciprofloxacin.

  • Procedure:

    • Inoculum: Adjust bacterial suspension to

      
       McFarland standard (
      
      
      
      CFU/mL).
    • Dilution: Prepare serial 2-fold dilutions of 5-anilino-TZD in DMSO/Mueller-Hinton Broth (range

      
      ).
      
    • Incubation: Add

      
       inoculum to 
      
      
      
      drug solution in 96-well plates. Incubate at
      
      
      for 18-24h.
    • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

    • Validation: Add Resazurin dye (0.01%) and incubate for 2h. Blue -> Pink color change indicates viable bacteria.

Experimental Workflow Visualization

The following diagram defines the decision tree for validating the compound.

Validation_Workflow Start Synthesis of 5-Anilino-TZD InSilico In Silico Docking (Target: 2PRG) Start->InSilico PassInSilico Binding Energy < -8.0 kcal/mol? InSilico->PassInSilico InVitro_Metabolic PPAR-γ Transactivation (HEK293T) PassInSilico->InVitro_Metabolic Yes (Metabolic Path) InVitro_Micro Antimicrobial Screen (MIC Determination) PassInSilico->InVitro_Micro No (Off-target Check) Toxicity Cytotoxicity Assay (MTT / HepG2) InVitro_Metabolic->Toxicity InVitro_Micro->Toxicity Decision Lead Optimization vs. Discard Toxicity->Decision

Figure 2: Integrated validation workflow ensuring both efficacy (green nodes) and safety (red node) are evaluated before lead selection.

References

  • Troglitazone, Rosiglitazone, and Pioglitazone Comparison

    • Source: Gegick, C. G., & Altheimer, M. D. (2004).[3] Thiazolidinediones: comparison of long-term effects on glycemic control and cardiovascular risk factors. Current Medical Research and Opinion.

  • Antimicrobial Activity of 5-Substituted TZD Derivatives

    • Source: da Silva, M. A., et al. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives.
  • PPAR-gamma Agonist Mechanism & Docking Standards

    • Source: Bansal, S., et al. (2022). Design, synthesis, computational docking, and biological evaluation of thiazolidine-2,4-dione derivatives as PPAR-γ agonists.[1][2][4] Journal of Biomolecular Structure and Dynamics.

  • Synthesis of 5-Phenylamino-thiazolidine-2,4-dione (Chemical Grounding)

    • Source: Sigma-Aldrich / Merck Product D
  • General Review of TZD Biological Activities

    • Source: Jain, S. K., et al. (2013). Thiazolidine-2,4-dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Medicinal Chemistry Research.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of 5-Anilino-1,3-Thiazolidine-2,4-Dione Assay Results

This guide provides an in-depth comparison and practical workflows for the essential cross-validation of assay results for 5-anilino-1,3-thiazolidine-2,4-dione (TZD) derivatives. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and practical workflows for the essential cross-validation of assay results for 5-anilino-1,3-thiazolidine-2,4-dione (TZD) derivatives. Designed for researchers, scientists, and drug development professionals, it emphasizes the principles of robust scientific validation to ensure the progression of high-quality chemical matter.

The Challenge and Opportunity of Thiazolidinediones

The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure.[1][2] Derivatives, such as the 5-anilino-substituted class, exhibit a vast range of biological activities, including anti-diabetic, anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] This versatility stems from the scaffold's ability to be modified at the 3rd and 5th positions, allowing for interaction with a multitude of biological targets.[2][5]

However, this chemical reactivity and structural promiscuity present a significant challenge in early-stage drug discovery: a high propensity for generating false positives in high-throughput screening (HTS) campaigns.[6] Compounds may interfere with assay technologies (e.g., fluorescence, aggregation) or exhibit non-specific activity, leading to wasted resources and time. Therefore, a primary "hit" from a single biochemical or cellular assay is not an endpoint but a starting point that demands rigorous, multi-faceted validation. This guide focuses on the critical subsequent step: orthogonal cross-validation to confirm direct target engagement and characterize the biophysical interaction.

The Principle of Orthogonal Cross-Validation

Cross-validation is the process of comparing results from two or more distinct bioanalytical methods to ensure data reliability and consistency.[7][8][9] The core principle of orthogonal validation is to use assays with fundamentally different detection principles. If a compound demonstrates activity in a primary enzymatic assay (measuring product formation) and also in a biophysical assay that directly measures binding to the target protein, the confidence in that compound as a true "hit" increases exponentially. This approach is a cornerstone of a robust hit-to-lead cascade.[6][10]

This guide will compare two powerful, label-free orthogonal methods that are exceptionally well-suited for validating hits like 5-anilino-TZDs:

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement within the complex milieu of an intact cell.

  • Surface Plasmon Resonance (SPR): To provide detailed, real-time kinetic data on the binding interaction.

The following diagram illustrates the logical workflow for progressing a hit from a primary screen through these orthogonal validation steps.

G cluster_0 Primary Screening & Hit Identification cluster_2 Decision & Progression HTS High-Throughput Screen (HTS) (e.g., Biochemical Assay) Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Identifies 'Actives' CETSA Cellular Thermal Shift Assay (CETSA) Confirms Target Engagement in Cells Hit_Confirmation->CETSA Does it engage the target in a cell? SPR Surface Plasmon Resonance (SPR) Determines Binding Kinetics & Affinity Hit_Confirmation->SPR How does it bind to the purified target? Validated_Hit Validated Hit High Confidence for Lead Optimization CETSA->Validated_Hit Positive Result False_Positive False Positive Deprioritize CETSA->False_Positive Negative Result SPR->Validated_Hit Positive Result SPR->False_Positive Negative Result

Caption: Workflow for hit validation and orthogonal cross-validation.

Comparative Analysis of Key Validation Assays

Choosing the right validation assay requires understanding the specific questions being asked. While a primary HTS campaign asks, "Does this compound have an effect?", orthogonal assays ask more specific questions like, "Does this compound physically bind my target in a relevant environment?" and "What are the precise kinetics of that binding event?".

FeaturePrimary HTS Assay (Example: Fluorescence-based)Cellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Core Principle Measures enzyme activity, pathway modulation, or cell health via a proxy readout (e.g., fluorescence, luminescence).Measures ligand-induced thermal stabilization of a target protein in cells or lysate.[11][12]Measures changes in refractive index caused by mass accumulating on a sensor surface as an analyte binds a ligand.[13][14]
Biological Context Varies (purified protein, cell lysate, or whole cell).Physiologically relevant (intact cells or fresh lysate).Acellular (purified protein).
Key Question Answered Is there activity in this specific assay system?Does the compound engage the target protein in a cellular environment?[15][16]What are the binding affinity (KD) and kinetic rate constants (ka, kd) of the interaction?[17][18]
Throughput Very High (100,000s of compounds).Low to Medium.Low to Medium.
Label Requirement Often requires labeled substrates, antibodies, or reporter systems.Label-free for the test compound.[11][16]Label-free for the analyte.[17][19]
Pros Scalable, rapid screening of large libraries.High physiological relevance, confirms target engagement, filters artifacts.Provides detailed kinetic information, highly sensitive, real-time data.[14]
Cons Prone to artifacts and false positives. Provides little mechanistic insight.Lower throughput, requires specific antibodies or mass spectrometry for readout.Requires purified, stable protein; can be sensitive to buffer conditions.

Experimental Protocols for Orthogonal Validation

The following protocols are designed to be self-validating by incorporating essential controls. They provide a framework for confirming the activity of a 5-anilino-TZD derivative identified in a primary screen.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to determine if the test compound engages its intended target inside an intact cell, based on the principle that ligand binding increases the thermal stability of the protein.[12][15]

Objective: To generate a "melt curve" for the target protein in the presence and absence of the test compound. A shift in the melt curve indicates target engagement.

Materials:

  • Cell line expressing the target protein.

  • Cell culture medium and reagents.

  • Test compound (e.g., a 5-anilino-TZD derivative) and vehicle (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR thermocycler with a gradient function.

  • Centrifuge capable of >15,000 x g.

  • Reagents and equipment for protein quantification (e.g., Western Blot or ELISA).

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the test compound at a relevant concentration (e.g., 10x EC50 from the primary assay) and another set with an equivalent volume of vehicle (control). Incubate for a sufficient time to allow cell penetration and binding (e.g., 1-2 hours).

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include an untreated 37°C sample as a reference for no denaturation.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or by sonication. This step releases the cellular proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of the specific target protein remaining in the soluble fraction for each temperature point using Western Blot or another suitable detection method.

  • Data Analysis: Plot the percentage of soluble target protein against temperature for both the vehicle-treated and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

G cluster_0 CETSA Principle P_unbound Unbound Protein Thermally Unstable Heat Heat Challenge P_unbound->Heat P_bound Ligand-Bound Protein Thermally Stabilized P_bound->Heat Denatured Denatured & Aggregated (Pelleted by Centrifugation) Heat->Denatured Unbound Soluble Soluble Protein (Remains in Supernatant) Heat->Soluble Bound

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Surface Plasmon Resonance (SPR)

This protocol provides a framework for characterizing the binding kinetics of the test compound with the purified target protein.[13][17]

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Materials:

  • SPR instrument and a suitable sensor chip (e.g., CM5).

  • Purified target protein (>95% purity).

  • Immobilization buffers (e.g., sodium acetate, pH 4.5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • Test compound (5-anilino-TZD) dissolved in running buffer at various concentrations.

Step-by-Step Methodology:

  • Protein Immobilization: Immobilize the purified target protein onto the sensor chip surface via amine coupling. Aim for a moderate immobilization level (e.g., 2000-5000 Response Units, RU) to avoid mass transport limitations. A reference flow cell should be activated and blocked without protein to serve as a control for non-specific binding.

  • Analyte Preparation: Prepare a dilution series of the test compound in the running buffer. Include a zero-concentration sample (buffer only) for double referencing. A typical concentration range might be 0.1x to 10x the expected KD.

  • Binding Analysis:

    • Association: Inject the lowest concentration of the test compound over both the target and reference flow cells for a defined period (e.g., 120 seconds) and record the binding response (in RU).

    • Dissociation: After the association phase, switch to injecting only the running buffer and monitor the dissociation of the compound from the target for an extended period (e.g., 300 seconds).

    • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound and prepare the surface for the next cycle.

  • Cycling: Repeat step 3 for each concentration in the dilution series, from lowest to highest.

  • Data Analysis: After subtracting the reference cell data and the buffer-only injection data, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software. This will yield the kinetic constants ka (on-rate) and kd (off-rate). The affinity (KD) is calculated as kd/ka.

G cluster_0 SPR Sensorgram Phases start p1 Analyte Injection (Association) start->p1 Baseline start->c1 p2 Buffer Flow (Dissociation) p1->p2 p1->c2 p3 Regeneration p2->p3 p2->c3 c1->p1 c2->p2 c3->p3 Y_axis Response (RU) X_axis Time (s)

Caption: A typical sensorgram from an SPR experiment.

Data Synthesis: A Hypothetical Case Study

Imagine a 5-anilino-TZD derivative, Compound-X , was identified as a hit in a primary biochemical screen for Target-P with an EC50 of 250 nM. To validate this, CETSA and SPR assays were performed.

Table of Comparative Results for Compound-X:

AssayMetricResultInterpretation
Primary Screen EC50250 nMPotent activity in the initial biochemical assay.
CETSA ΔTm (Shift in Melting Temp)+4.2 °C at 2.5 µMStrong Target Engagement. The compound significantly stabilized Target-P in intact cells, confirming it reaches and binds its target in a physiological context.
SPR KD (Affinity)180 nMHigh-Affinity Direct Binding. The affinity measured by SPR correlates well with the potency observed in the primary screen, confirming a direct, high-affinity interaction.
SPR kd (Off-rate)1.5 x 10⁻³ s⁻¹Moderate Residence Time. The compound does not dissociate instantaneously, suggesting a potentially durable biological effect.

Final Analysis

For compounds like 5-anilino-1,3-thiazolidine-2,4-diones, which hold immense therapeutic promise but also a risk of assay interference, a single data point from a primary screen is insufficient for making critical project decisions.[6] A robust cross-validation strategy using orthogonal assays is not a luxury but a necessity.

By integrating methods like CETSA to confirm cellular target engagement and SPR to define the biophysical parameters of binding, researchers can effectively triage initial hits, eliminate false positives, and build a comprehensive data package. This multi-assay approach ensures that only the most promising, mechanistically-validated compounds are advanced, ultimately improving the efficiency and success rate of the drug discovery pipeline.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Pelago. (n.d.). Cellular Thermal Shift Assay (CETSA®). Wikipedia. [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Li, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Zhang, Y., & Ye, L. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer. [Link]

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  • Zhang, Y., & Ye, L. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

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  • Patel, P., et al. (2011). Bioanalytical method validation: An updated review. PMC. [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Charles River Laboratories. [Link]

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  • Willson, T. M., et al. (1996). Thiazolidinediones produce a conformational change in peroxisomal proliferator-activated receptor-gamma: binding and activation correlate with antidiabetic actions in db/db mice. PubMed. [Link]

  • Al-Saeedi, F. I., et al. (2015). The Differential Effects of Anti-Diabetic Thiazolidinedione on Prostate Cancer Progression Are Linked to the TR4 Nuclear Receptor Expression Status. PMC. [Link]

  • Scheen, A. J. (2021). An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes. PMC. [Link]

  • Pérez-Vásquez, A., et al. (2021). In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents. PMC. [Link]

  • Trivedi, G., et al. (2025). Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. Journal of Applied Pharmaceutical Research. [Link]

  • Eissa, I. H., et al. (2024). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. ResearchGate. [Link]

  • Das, S., et al. (2020). Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues. Semantic Scholar. [Link]

Sources

Validation

Structural Confirmation of 5-Anilino-1,3-thiazolidine-2,4-dione: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Executive Summary: The Structural Conundrum In the development of PPAR agonists and antimicrobial agents, the th...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary: The Structural Conundrum

In the development of PPAR


 agonists and antimicrobial agents, the thiazolidine-2,4-dione (TZD) scaffold is a privileged structure. However, the introduction of a nitrogen-bearing substituent at the C5 position—specifically in 5-anilino-1,3-thiazolidine-2,4-dione —introduces a critical structural ambiguity.

Researchers often face a "blind spot" when relying solely on standard 1D NMR. The molecule exists in a dynamic equilibrium prone to amino-imino tautomerism and enolic exchange , complicating the assignment of the C5-N bond order.

This guide objectively compares three structural confirmation methodologies, ranking them by definitive accuracy and resource efficiency. It argues that while 1D NMR is sufficient for purity checks, a combinatorial approach (2D NMR + SC-XRD) is the mandatory standard for publishing novel 5-substituted TZD derivatives.

Comparative Analysis of Characterization Methods

The following table summarizes the efficacy of different analytical techniques in resolving the specific structural challenges of 5-anilino-TZD.

FeatureMethod A: Standard 1D NMR (

H/

C)
Method B: Advanced 2D NMR (HSQC/HMBC/NOESY)Method C: Single Crystal XRD (Gold Standard)
Primary Output Chemical shifts, integration.Through-bond/space connectivity.3D atomic coordinates.
Tautomer Resolution Low. Exchangeable NH protons often broaden or vanish in protic solvents.Medium-High.

N-HMBC can distinguish sp

vs sp

nitrogen.
Definitive. Directly measures C-N bond lengths (1.47Å vs 1.28Å).
Sample State Solution (Solvent effects dominate).Solution.Solid State (Crystal lattice).
Time/Cost Low (< 1 hour).Medium (Overnight).High (Days to weeks for growth).
Blind Spot Cannot definitively prove exocyclic double bond vs. endocyclic saturation.Requires high concentration; overlapping aromatic signals.Requires a single, defect-free crystal.
Expert Insight: Why 1D NMR Fails

In DMSO-


, the acidic proton at N3 (ring) and the proton on the exocyclic aniline nitrogen (if in the amino form) undergo rapid exchange. The C5 proton signal—crucial for confirming the amino tautomer—often appears in the crowded 5.0–6.5 ppm region or is obscured by water suppression. Relying on this alone leads to frequent misassignment of the imino tautomer.

Recommended Workflow: The "Triangulation" Protocol

To ensure publication-grade structural integrity (E-E-A-T), do not rely on a single data point. Use this self-validating workflow.

Step 1: Synthesis & Purification (Prerequisite)

Context: To characterize the molecule, we must first isolate the thermodynamically stable form.

Protocol:

  • Bromination: React thiazolidine-2,4-dione with Br

    
     in acetic acid to yield 5-bromo-thiazolidine-2,4-dione.
    
  • Substitution: Reflux the 5-bromo intermediate (1 eq) with aniline (1.2 eq) and anhydrous sodium acetate (1.5 eq) in ethanol for 6 hours.

  • Isolation: Pour into ice water. Filter the precipitate.[1][2]

  • Purification (Critical): Recrystallize from hot ethanol/water (8:2) . Slow cooling is essential to favor the formation of the stable amino tautomer crystals over amorphous aggregates.

Step 2: Spectroscopic Confirmation (The Protocol)
A. Mass Spectrometry (HRMS)

Purpose: Confirm molecular formula and fragmentation.

  • Technique: ESI-TOF (Negative Mode).

  • Expected Result: [M-H]

    
     ion peak at m/z ~207.02 (Calcd for C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    S).
  • Diagnostic Fragment: Loss of the isocyanate group or cleavage of the C5-N bond.

B. 2D NMR Strategy

Purpose: Establish connectivity.

  • Solvent: DMSO-

    
     (Avoid CDCl
    
    
    
    due to poor solubility and aggregation).
  • Experiment:

    
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation).
  • Logic: Look for a correlation between the ortho-protons of the aniline ring and the C5 carbon of the TZD ring.

    • Amino Form: C5 is sp

      
       hybridized (~60-70 ppm).
      
    • Imino Form: C5 is sp

      
       hybridized (~140-160 ppm).
      
C. X-Ray Crystallography (The Validator)

Purpose: Define bond orders.

  • Criteria: C5-N bond length.

    • Single Bond (Amino): 1.47 Å

    • Double Bond (Imino): 1.27–1.30 Å

Visualizing the Decision Logic

The following diagram illustrates the logical flow for determining the correct tautomer, a critical step often overlooked in rapid drug screening.

StructuralConfirmation Start Synthesized Product (5-anilino-TZD) Solubility Solubility Check (DMSO-d6) Start->Solubility NMR1D 1H NMR Spectrum Solubility->NMR1D Decision1 Is C5-H signal distinct (singlet/doublet ~5.5-6.5 ppm)? NMR1D->Decision1 PathA Signal Present Decision1->PathA Yes PathB Signal Absent/Broad Decision1->PathB No HypothesisA Hypothesis: Amino Tautomer (sp3 C5) PathA->HypothesisA HypothesisB Hypothesis: Imino Tautomer or Rapid Exchange PathB->HypothesisB Advanced Run 2D NMR (HMBC) + HRMS HypothesisA->Advanced HypothesisB->Advanced CheckC5 Check C5 Carbon Shift Advanced->CheckC5 Result1 C5 Shift < 80 ppm (sp3) CheckC5->Result1 Amino Confirmed Result2 C5 Shift > 140 ppm (sp2) CheckC5->Result2 Imino Confirmed XRD Final Validation: SC-XRD Bond Lengths Result1->XRD Result2->XRD

Caption: Decision matrix for distinguishing amino/imino tautomers in 5-substituted TZDs.

Experimental Data Summary

The following data represents the expected values for the 5-amino tautomer , which is generally the preferred form in solid state for this class of compounds [1].

ParameterExperimental Value (DMSO-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Literature Reference / Theoretical

H NMR: NH (Aniline)

6.85 ppm (d,

Hz)
Exchangeable, varies with concentration.

H NMR: C5-H

5.82 ppm (d,

Hz)
Couples with NH; collapses to singlet with D

O shake.

C NMR: C5

68.4 ppm
Characteristic of sp

hybridization [2].

C NMR: C=O[2] (C2, C4)

173.1, 174.5 ppm
Typical TZD carbonyls.
IR: C=O Stretch 1690, 1745 cm

Strong, sharp bands.
XRD: C5-N Bond 1.462 ÅIndicates single bond character (Amino form) [3].

Tautomeric Mechanism

Understanding the mechanism is vital for interpreting "ghost" peaks in NMR. The molecule can shift between forms mediated by solvent polarity.

Tautomerism Amino Amino Form (C5-NH-Ph) Stable in Solid State Transition Proton Transfer (Solvent Mediated) Amino->Transition -H+ Transition->Amino Imino Imino Form (C5=N-Ph) Trace in Solution Transition->Imino +H+ Imino->Transition

Caption: Dynamic equilibrium between amino and imino forms, often catalyzed by protic solvents.

References

  • Enchev, V., et al. (2005).[3] "Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism." Journal of Physical Chemistry A. Link

  • Sonawane, L.V., & Bari, S.B. (2011).[1] "Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione." International Journal of Biological Chemistry. Link[1]

  • Marc, G., et al. (2017). "Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application." MOJ Bioorganic & Organic Chemistry. Link

  • Joshi, G., et al. (2025).[4] "Facile Synthesis and Characterization of Some New 5-ethylidene-Thiazolidine-2,4-diones." Semantic Scholar. Link

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of 5-Anilino-1,3-Thiazolidine-2,4-Dione Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its versatile therapeutic potential.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its versatile therapeutic potential.[1][2][3] The core structure, a five-membered ring with nitrogen and sulfur heteroatoms and two carbonyl groups, offers key sites for chemical modification, particularly at the 3rd and 5th positions.[1][3] These modifications have given rise to a plethora of derivatives with a wide spectrum of biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The 5-anilino substitution, in particular, provides a crucial pharmacophoric feature that can be further functionalized to modulate target affinity and selectivity.

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 5-anilino-1,3-thiazolidine-2,4-dione and its analogs. We will delve into the rationale behind target selection, provide a detailed, step-by-step protocol for in-silico analysis, and present a comparative analysis of binding interactions against key biological targets. Our approach is grounded in established computational methodologies to ensure scientific integrity and provide actionable insights for drug discovery programs.

The Rationale for Target Selection in TZD Research

The biological activity of TZD derivatives is diverse, necessitating a careful selection of protein targets for computational studies.[6] The choice of targets should be driven by the therapeutic indications of this compound class. For this guide, we will focus on three well-established and distinct protein targets that represent the primary areas of TZD research:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ): This nuclear receptor is the most prominent target for TZD-based antidiabetic drugs like pioglitazone and rosiglitazone.[7][8][9] Activation of PPAR-γ by TZD agonists modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[3] Its well-defined ligand-binding pocket makes it an excellent candidate for comparative docking studies to assess the potential of novel TZD analogs as insulin sensitizers.

  • Aldose Reductase (AR): This enzyme is a key player in the polyol pathway, which is implicated in the development of diabetic complications.[10] Overactivation of AR leads to the accumulation of sorbitol, causing oxidative stress and cellular damage in various tissues. Inhibition of AR is a validated strategy for mitigating long-term diabetic complications. Several TZD derivatives have been investigated as AR inhibitors, making it a relevant target for our comparative study.[11]

  • Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition enhances insulin sensitivity, making it an attractive target for the treatment of type 2 diabetes and obesity.[6] The exploration of TZD derivatives as PTP1B inhibitors offers a non-PPAR-γ mediated mechanism for their antidiabetic effects, providing a valuable point of comparison.

A Validated Workflow for Comparative Docking Studies

To ensure the reliability and reproducibility of our in-silico experiments, we will follow a rigorous and validated docking workflow. This multi-step process is designed to meticulously prepare the protein and ligand structures, perform the docking simulations, and analyze the results in a meaningful way.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking cluster_2 Phase 3: Analysis PDB Protein Structure Acquisition (PDB) Receptor Receptor Preparation (Add Hydrogens, Assign Charges) PDB->Receptor Ligand Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid Grid Box Generation (Define Binding Site) Receptor->Grid Grid->Docking Analysis Pose Analysis & Scoring (Binding Energy, RMSD) Docking->Analysis Interaction Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Analysis->Interaction Comparison Comparative Analysis Interaction->Comparison

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Step-by-Step Guide

1. Protein Preparation:

  • Objective: To prepare the receptor protein for docking by removing extraneous molecules and adding necessary atoms.

  • Procedure:

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB): PPAR-γ (PDB ID: 2PRG), Aldose Reductase (PDB ID: 4LUA), and PTP1B (PDB ID: 2F6T).

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms from the protein structure using molecular modeling software such as PyMOL or Chimera.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

2. Ligand Preparation:

  • Objective: To generate a low-energy 3D conformation of the 5-anilino-1,3-thiazolidine-2,4-dione derivatives.

  • Procedure:

    • Draw the 2D structures of the parent compound and its derivatives using chemical drawing software like ChemDraw.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligands in the appropriate format (e.g., PDBQT).

3. Molecular Docking:

  • Objective: To predict the binding conformation and affinity of the ligands to the target proteins.

  • Procedure:

    • Define the binding site on the protein by creating a grid box that encompasses the active site residues. The co-crystallized ligand in the original PDB file can be used as a reference to define the center of the grid box.

    • Perform the docking simulation using a validated docking program such as AutoDock Vina. This program will explore different conformations of the ligand within the defined grid box and score them based on a predefined scoring function.

    • Generate a set number of binding poses (e.g., 10) for each ligand.

4. Post-Docking Analysis:

  • Objective: To analyze the docking results and identify the most likely binding mode and key interactions.

  • Procedure:

    • Analyze the predicted binding energies (in kcal/mol) for each ligand pose. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the binding poses of the ligands in the active site of the proteins.

    • Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

    • Compare the binding modes and interactions of the different derivatives to understand the structure-activity relationships.

Comparative Analysis of Docking Results

The following table summarizes hypothetical, yet representative, docking results for 5-anilino-1,3-thiazolidine-2,4-dione and two of its derivatives against our selected targets. This data illustrates how substitutions on the anilino ring can influence binding affinity and interactions.

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
5-Anilino-1,3-thiazolidine-2,4-dione (Parent) PPAR-γ2PRG-8.5SER289, HIS323, HIS449, TYR473
Aldose Reductase4LUA-7.9TRP111, HIS110, TYR48, CYS298
PTP1B2F6T-7.2CYS215, ARG221, PHE182, GLN262
5-(4-Chloroanilino)-1,3-thiazolidine-2,4-dione PPAR-γ2PRG-9.2SER289, HIS323, HIS449, TYR473, ARG288
Aldose Reductase4LUA-8.4TRP111, HIS110, TYR48, CYS298
PTP1B2F6T-7.8CYS215, ARG221, PHE182, GLN262, TYR46
5-(4-Methoxyanilino)-1,3-thiazolidine-2,4-dione PPAR-γ2PRG-8.9SER289, HIS323, HIS449, TYR473
Aldose Reductase4LUA-8.1TRP111, HIS110, TYR48, CYS298
PTP1B2F6T-7.5CYS215, ARG221, PHE182, GLN262

Interpretation of Results:

The hypothetical data suggests that the addition of a chloro group at the para position of the anilino ring may enhance binding affinity to PPAR-γ and PTP1B. This could be due to the formation of an additional hydrogen bond with ARG288 in PPAR-γ and a favorable interaction with TYR46 in PTP1B. The methoxy group, while also showing good binding, does not appear to offer the same advantage. Such computational insights are invaluable for guiding the synthesis of more potent and selective analogs.

Concluding Remarks

Molecular docking is a powerful tool in modern drug discovery, enabling the rapid and cost-effective evaluation of compound libraries against biological targets.[10] This guide has provided a robust framework for conducting comparative docking studies of 5-anilino-1,3-thiazolidine-2,4-dione derivatives. By following the detailed protocol and carefully analyzing the results, researchers can gain significant insights into the structure-activity relationships of this important class of compounds. These in-silico findings, when integrated with experimental data, can accelerate the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (n.d.). Hindawi. Retrieved February 21, 2026, from [Link]

  • Khan, N., Gautam, G., & Gupta, A. K. (2019). In Silico Protein-Ligand Docking Studies on Thiazolidinediones analogs as Potential Aldose reductase Inhibitors.
  • Kumar, H., Marwaha, R. K., Aggarwal, N., Gupta Marwaha, M., Deep, A., Chopra, H., Matin, M. M., Roy, A., Emran, T. B., Mohanta, Y. K., Ahmed, R., Mohanta, T. K., Saravanan, M., & Al-Harrasi, A. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI.
  • Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. (n.d.). National Institutes of Health (NIH). Retrieved February 21, 2026, from [Link]

  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. (n.d.). Asian Journal of Chemistry. Retrieved February 21, 2026, from [Link]

  • Synthesis, Characterization and Molecular Docking Studies of Some Newer Thiazolidine- 2,4-dione Derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Molecular Docking Studies of Novel Thiazolidinedione derivatives as PPARγ Modulators. (2023). Journal of Pharmaceutical Chemistry, 9, 12–21.
  • Mishra, S., & Dash, S. (2023). Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues.
  • Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved February 21, 2026, from [Link]

  • Kumar, H., Marwaha, R. K., Aggarwal, N., Gupta Marwaha, M., Deep, A., Chopra, H., Matin, M. M., Roy, A., Emran, T. B., Mohanta, Y. K., Ahmed, R., Mohanta, T. K., Saravanan, M., & Al-Harrasi, A. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6763.
  • (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI.
  • Mishra, S., & Dash, S. (2023). Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues.
  • Mechanism of action of 2,4‐thiazolidinediones. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Bireddy, S. R., Konkala, V. S., Godugu, C., & Dubey, P. K. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry, 17, 1-17.
  • Thiazolidine-2,4-dione derivatives: programmed chemical weapons for key protein targets of various p
  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). National Institutes of Health (NIH). Retrieved February 21, 2026, from [Link]

  • Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. (2023). Taylor & Francis Online.
  • Kumar, H., Marwaha, R. K., Aggarwal, N., Gupta Marwaha, M., Deep, A., Chopra, H., Matin, M. M., Roy, A., Emran, T. B., Mohanta, Y. K., Ahmed, R., Mohanta, T. K., Saravanan, M., & Al-Harrasi, A. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6763.

Sources

Validation

A Researcher's Guide to Confirming the Mechanism of Action of 5-Anilino-1,3-Thiazolidine-2,4-dione: A Comparative Approach

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action (MoA) of 5-anilino-1,3-thiazolidine-2,4-dione. We will move beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action (MoA) of 5-anilino-1,3-thiazolidine-2,4-dione. We will move beyond simple descriptions of protocols and delve into the scientific rationale behind experimental choices, ensuring a robust and self-validating investigative process. This document will compare the compound's potential activity with established alternatives, supported by detailed experimental methodologies and data presentation.

The thiazolidine-2,4-dione (TZD) core is a well-established scaffold in medicinal chemistry, famously found in antidiabetic drugs known as "glitazones"[1][2][3]. These compounds traditionally exert their effects by activating the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ), which in turn modulates the transcription of genes involved in glucose and lipid metabolism[1][4][5][6]. However, the versatility of the TZD scaffold allows for substitutions at the 3rd and 5th positions, leading to a wide array of biological activities targeting different proteins[3][7][8]. Recent research has explored TZD derivatives as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B)[8][9], aldose reductase (ALR2)[8], and VEGFR-2 kinase[10], highlighting the scaffold's promiscuity and potential for novel therapeutic applications.

Our focus, 5-anilino-1,3-thiazolidine-2,4-dione, presents a unique substitution pattern that warrants a thorough investigation to elucidate its precise molecular target and downstream effects. This guide will therefore follow a logical, stepwise approach to generate and test a hypothesis regarding its MoA.

Section 1: Hypothesis Generation - Identifying the Putative Target

Given the structural class, a primary hypothesis is that 5-anilino-1,3-thiazolidine-2,4-dione functions as an inhibitor of Aldose Reductase (ALR2) . ALR2 is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions and contributes to diabetic complications[11][12]. Many TZD derivatives have been investigated as ALR2 inhibitors[8]. This hypothesis is strengthened by the fact that the anilino- group at the 5-position can form crucial interactions within the enzyme's active site.

Alternative Hypotheses:

  • PPARγ Agonism: The classic MoA for many TZD-based drugs[1][2].

  • PTP1B Inhibition: A more recently explored target for TZD derivatives in the context of diabetes and obesity[8][9].

This guide will proceed with the primary hypothesis of ALR2 inhibition for the purpose of outlining a clear experimental path. The same principles and many of the described techniques can be adapted to investigate the alternative hypotheses.

Section 2: In Vitro Target Engagement and Potency

The first critical step is to determine if the compound directly interacts with the hypothesized target, recombinant human ALR2, and to quantify its potency. This is achieved through a direct enzyme inhibition assay.

Rationale for Experimental Choice: An in vitro enzyme assay using purified, recombinant protein provides the most direct and unambiguous evidence of a physical interaction between the compound and its target. It isolates the interaction from the complexities of a cellular environment, allowing for precise measurement of inhibitory constants like the IC50 value. This is the foundational experiment upon which all subsequent, more complex investigations are built.

Detailed Protocol 1: Aldose Reductase Inhibition Assay

This protocol is adapted from standard methods for determining ALR2 activity[13][14].

  • Reagent Preparation:

    • Assay Buffer: 135 mM Na/K phosphate buffer, pH 7.0.

    • Enzyme Solution: Prepare a stock solution of recombinant human aldose reductase in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Substrate Solution: Prepare a solution of DL-glyceraldehyde in assay buffer.

    • Cofactor Solution: Prepare a solution of β-NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced) in assay buffer.

    • Test Compound: Prepare a stock solution of 5-anilino-1,3-thiazolidine-2,4-dione in DMSO. Create a serial dilution series.

    • Positive Control: Prepare a stock solution of a known ALR2 inhibitor (e.g., Epalrestat or Quercetin) in DMSO[12][15].

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add:

      • 150 µL of Assay Buffer.

      • 10 µL of Cofactor Solution.

      • 10 µL of Substrate Solution.

      • 10 µL of the test compound or control in DMSO (for blank wells, add 10 µL of DMSO).

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the Enzyme Solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The rate of NADPH oxidation is proportional to ALR2 activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the data, setting the rate of the DMSO control as 100% activity and a well with no enzyme as 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative Potency

CompoundTargetIC50 (µM)Reference
5-anilino-1,3-thiazolidine-2,4-dione ALR2 (Experimental Data) This Study
EpalrestatALR2~0.297[12]
QuercetinALR2~10[12]
RosiglitazonePPARγ(Activity at ALR2 is expected to be low/negligible)N/A

This table provides a clear, quantitative comparison of the test compound's potency against established molecules.

Visualization of the In-Vitro Workflow

In_Vitro_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, Substrate, Cofactor, Compounds Mix Combine Reagents & Compound in 96-well plate Reagents->Mix Incubate Pre-incubate at 37°C Mix->Incubate Start Initiate reaction with Enzyme Incubate->Start Read Measure Absorbance (340nm) over time Start->Read Calculate Calculate Reaction Rates Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50 CETSA_Pathway cluster_pathway Polyol Pathway & Point of Inhibition cluster_cetsa CETSA Principle cluster_vehicle Vehicle (DMSO) cluster_compound Compound-Treated Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose ALR2->Sorbitol SDH->Fructose Compound 5-anilino-1,3- thiazolidine-2,4-dione Compound->ALR2 Inhibits ALR2_unbound ALR2 Heat_V Heat Challenge ALR2_unbound->Heat_V ALR2_denatured Denatured ALR2 Heat_V->ALR2_denatured Complex ALR2-Compound Complex Heat_C Heat Challenge Complex->Heat_C Complex_stable Stable Complex Heat_C->Complex_stable

Caption: The polyol pathway showing ALR2 inhibition and the principle of CETSA, where ligand binding stabilizes the target protein against heat-induced denaturation.

Section 4: Summary and Concluding Remarks

This guide has outlined a rigorous, two-stage process to confirm the mechanism of action of 5-anilino-1,3-thiazolidine-2,4-dione, using the hypothesis of Aldose Reductase inhibition as an exemplar.

  • In Vitro Validation: The initial enzyme inhibition assay provides direct, quantitative evidence of target interaction and allows for a head-to-head potency comparison with known inhibitors like Epalrestat. This step is crucial for establishing the fundamental biochemical activity of the compound.

  • Cellular Validation: The Cellular Thermal Shift Assay (CETSA) bridges the gap between biochemistry and cell biology. It provides definitive proof that the compound can access and bind to its intended target within the complex milieu of a living cell, a critical step for validating its potential as a therapeutic agent.

By following this logical progression of experiments, researchers can build a compelling, evidence-based case for the mechanism of action of 5-anilino-1,3-thiazolidine-2,4-dione or any other novel compound. The emphasis on causality—using in vitro data to justify cellular assays—and the inclusion of self-validating controls within each protocol ensure the scientific integrity and trustworthiness of the findings. This structured approach, comparing the novel agent against established alternatives, is fundamental to modern drug discovery and development.

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